molecular formula C9H16F2N4 B1477209 1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine CAS No. 2097995-83-8

1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine

Cat. No.: B1477209
CAS No.: 2097995-83-8
M. Wt: 218.25 g/mol
InChI Key: VHZIKAWUEIRITP-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine ( 2097995-83-8) is a specialized piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C9H16F2N4, and it has a molecular weight of 218.25 . The compound features two key functional groups: a reactive azido (N3) moiety and a metabolically stable 1,1-difluoroethyl group, making it a versatile building block for the synthesis of more complex molecules. The primary research application of this compound is its role in Click Chemistry, specifically in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions . The azidoethyl side chain readily participates in these highly efficient and selective reactions to form 1,2,3-triazole linkages, a privileged scaffold in drug discovery. This makes the compound an invaluable intermediate for constructing molecular probes, bioconjugates, and combinatorial libraries. The 1,1-difluoroethyl group at the 4-position of the piperidine ring is a strategic feature that can enhance the properties of potential drug candidates. The introduction of a difluoroalkyl group is a well-established strategy in rational drug design to improve metabolic stability, influence lipophilicity, and modulate electron-withdrawing properties, which can lead to improved binding affinity and pharmacokinetic profiles . Piperidine cores are common structural motifs in bioactive molecules, and the functionalization of this scaffold with azide and fluoroalkyl groups provides a powerful platform for Structure-Activity Relationship (SAR) studies. Researchers can leverage this compound to develop novel inhibitors or ligands for various biological targets, particularly in oncology and central nervous system disorders. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Proper handling procedures for azide-containing compounds should be followed.

Properties

IUPAC Name

1-(2-azidoethyl)-4-(1,1-difluoroethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N4/c1-9(10,11)8-2-5-15(6-3-8)7-4-13-14-12/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZIKAWUEIRITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)CCN=[N+]=[N-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural logic, synthesis, and application of 1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine .

This molecule represents a specialized "linker-fragment" used in medicinal chemistry and chemical biology. It combines a metabolically stable bioisostere (the 1,1-difluoroethyl group) with a bioorthogonal reaction handle (the azide). It is primarily utilized in the construction of PROTACs (Proteolysis Targeting Chimeras), fragment-based drug discovery (FBDD), and affinity-based protein profiling (ABPP).

Structural Analysis & Pharmacophore Logic

The molecule consists of three distinct functional domains, each serving a specific role in drug design and chemical biology.

The 4-(1,1-Difluoroethyl) Moiety (The Bioisostere)

The 1,1-difluoroethyl group (


) is a high-value bioisostere used to replace isopropyl or ethyl groups, or even methoxy groups.
  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is significantly stronger than C–H bonds. Replacing hydrogen with fluorine at metabolic "soft spots" (benzylic-like positions) blocks cytochrome P450-mediated oxidation.

  • Lipophilicity Modulation: The gem-difluoro group lowers the

    
     of the piperidine nitrogen via inductive electron withdrawal (
    
    
    
    -effect), typically by 1–2 log units compared to the non-fluorinated parent. This reduces lysosomal trapping and improves membrane permeability.
  • Conformational Bias: The "gauche effect" of the fluorine atoms can lock the ethyl group into specific conformations, potentially reducing the entropic penalty upon binding to a protein target.

The Piperidine Core (The Scaffold)

The piperidine ring provides a rigid, sp3-rich scaffold that directs the vectors of the functional groups. It is a privileged pharmacophore found in numerous FDA-approved drugs (e.g., Donepezil, Fentanyl).

The 2-Azidoethyl Tail (The Warhead)

The ethyl-azide chain serves as a "Click Chemistry" handle. It allows the molecule to be rapidly conjugated to alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is critical for attaching this fragment to E3 ligase ligands (for PROTACs) or fluorophores.

Safety Protocol: Handling Organic Azides

CRITICAL WARNING: Organic azides are potentially explosive.[1][2][3][4] Before synthesis, you must evaluate the stability using the Carbon/Nitrogen (C/N) ratio rule.[3]

Stability Calculation

The "Rule of Three" states that an organic azide is generally safe to isolate if:



Where 

is the number of atoms.[1]

For this compound (


): 
  • 
     (Carbons) = 9
    
  • 
     (Oxygens) = 0
    
  • 
     (Nitrogens) = 4 (1 piperidine + 3 azide)
    


Verdict: CAUTION. The ratio (2.25) is below the safety threshold of 3.

  • Do NOT distill this compound.[2]

  • Do NOT isolate in multi-gram quantities free of solvent.

  • Store as a solution (e.g., in DCM or DMSO) whenever possible.

  • Perform all reactions behind a blast shield.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the N-alkyl bond. The most reliable route involves the alkylation of the core fluorinated piperidine with a 2-haloethyl azide or equivalent electrophile.

Retrosynthesis Target Target: This compound Piperidine Nucleophile: 4-(1,1-difluoroethyl)piperidine (Core Scaffold) Target->Piperidine N-Alkylation (SN2) Linker Electrophile: 2-Bromoethyl azide (or 2-Azidoethyl mesylate) Target->Linker Ketone Precursor: N-Boc-4-acetylpiperidine Piperidine->Ketone 1. Deoxofluorination 2. Deprotection DAST Reagent: DAST or Deoxo-Fluor Piperidine->DAST

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the fluorinated core and the azide linker.

Experimental Synthesis Protocols

Step 1: Synthesis of 4-(1,1-difluoroethyl)piperidine (The Core)

Note: This building block is commercially available (CAS: 1133116-46-9). If synthesis is required, follow this protocol.

  • Fluorination: Dissolve N-Boc-4-acetylpiperidine (1.0 eq) in anhydrous DCM at 0°C.

  • Reagent Addition: Slowly add DAST (Diethylaminosulfur trifluoride, 2.5 eq) under nitrogen atmosphere.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours. The ketone carbonyl is converted to the gem-difluoro group.

  • Quench: Pour carefully into saturated

    
    . Extract with DCM.
    
  • Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group.

  • Isolation: Neutralize to pH 10 with NaOH and extract the free amine.

Step 2: Installation of the Azide Linker

Method: Direct Alkylation (Nucleophilic Substitution)

  • Preparation: Dissolve 4-(1,1-difluoroethyl)piperidine (1.0 eq) in Acetonitrile (

    
    ).
    
  • Base: Add

    
     (2.0 eq) or DIPEA (1.5 eq).
    
  • Electrophile: Add 2-bromoethyl azide (1.1 eq). Note: 2-bromoethyl azide is synthesized by refluxing 1,2-dibromoethane with sodium azide in water/acetone.

  • Conditions: Heat to 60°C for 12–18 hours. Monitor by LC-MS (Target Mass: ~218.2 Da).

  • Workup: Filter off inorganic salts. Concentrate the filtrate carefully (do not heat to dryness).

  • Purification: Flash column chromatography (Silica, Hexanes:EtOAc gradient).

Data Validation (Expected):

  • 1H NMR (CDCl3):

    
     3.35 (t, 2H, 
    
    
    
    ), 2.90 (m, 2H, ring), 2.60 (t, 2H,
    
    
    ), 1.55 (t, 3H,
    
    
    ,
    
    
    Hz).
  • 19F NMR: Doublet of quartets or multiplet around -90 to -100 ppm.

Application: Click Chemistry Workflow[5]

The primary utility of this molecule is in CuAAC reactions to create triazole-linked conjugates.

ClickChemistry Azide Azide Component: 1-(2-Azidoethyl)-4- (1,1-difluoroethyl)piperidine Cycle Intermediate: Cu(I)-Acetylide Metallacycle Azide->Cycle Alkyne Alkyne Component: (e.g., E3 Ligase Ligand or Fluorophore) Alkyne->Cycle Catalyst Catalyst System: CuSO4 (5 mol%) Na-Ascorbate (10 mol%) THPTA Ligand Catalyst->Cycle Activates Product Product: 1,4-Disubstituted 1,2,3-Triazole Conjugate Cycle->Product Reductive Elimination

Figure 2: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism utilizing the piperidine derivative.

Standard CuAAC Protocol
  • Solvent: t-Butanol/Water (1:1) or DMSO/Water.

  • Reagents: Mix Azide (1.0 eq) and Alkyne (1.0 eq).

  • Catalyst: Add

    
     (5 mol%) and THPTA ligand (5 mol%).
    
  • Reductant: Add Sodium Ascorbate (10 mol%) to generate active Cu(I) in situ.

  • Time: Stir at RT for 1–4 hours.

  • Purification: The triazole product is often stable enough for direct HPLC purification.

Physicochemical Properties Table

PropertyValue (Predicted)Significance
Formula

MW 218.25 g/mol Fragment-like size
ClogP ~1.8Ideal for membrane permeability
TPSA ~62 Ų(12 Ų amine + 50 Ų azide)
H-Bond Donors 0Improves permeability
H-Bond Acceptors 5(2 F + 3 N)
Rotatable Bonds 4Flexible linker

References

  • Bioisosteres in Medicinal Chemistry: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Click Chemistry Mechanism: Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Binuclear Catalyst. Journal of the American Chemical Society, 127(1), 210–216.

  • Azide Safety Protocols: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.

  • Synthesis of Fluorinated Piperidines: Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

Sources

The Strategic Incorporation of Fluorinated Piperidines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a significant percentage of small-molecule drugs.[1][2] Its saturation and three-dimensional structure provide an excellent scaffold for interacting with biological targets. The strategic incorporation of fluorine, an element with unique physicochemical properties, into this privileged scaffold has emerged as a powerful tactic for optimizing drug candidates. This guide provides an in-depth analysis of fluorinated piperidine building blocks, detailing the profound effects of fluorination on molecular properties, outlining key synthetic strategies, and presenting case studies that illustrate their successful application in drug discovery.

Introduction: The Synergistic Union of Piperidine and Fluorine

The piperidine motif is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to confer aqueous solubility and occupy three-dimensional space.[2][3] Fluorine, though rare in nature, is found in approximately 20-25% of all commercial pharmaceuticals.[4][5][6] This prevalence is due to fluorine's unique properties: it is the most electronegative element, has a small van der Waals radius similar to hydrogen, and forms a very strong C-F bond.

The combination of these two entities—the piperidine scaffold and the fluorine atom—creates building blocks that allow medicinal chemists to fine-tune a range of properties critical for a successful drug. These include modulating basicity (pKa) to reduce off-target effects, controlling molecular conformation to enhance binding affinity, and blocking sites of metabolism to improve pharmacokinetic profiles.[7][8][9]

Section 1: Physicochemical and Pharmacokinetic Consequences of Fluorination

The introduction of a fluorine atom onto a piperidine ring is far from a simple bioisosteric replacement for hydrogen. It induces significant, predictable changes in the molecule's fundamental properties.

Modulation of Basicity (pKa)

Fluorine's powerful electron-withdrawing inductive effect significantly reduces the basicity of the piperidine nitrogen. This lowering of pKa can be highly advantageous.[9][10] Many basic drugs suffer from off-target activity at the hERG potassium channel, which can lead to cardiac toxicity. By reducing the pKa, fluorination can decrease the population of the protonated amine at physiological pH, thereby mitigating hERG liability.[10][11] The effect is distance-dependent, with fluorine at the 2- or 3-position having a more pronounced impact than at the 4-position.

CompoundSubstitution PositionTypical pKa (approx.)
PiperidineUnsubstituted~11.2
3-FluoropiperidineC-3~9.0 - 9.5
4-FluoropiperidineC-4~10.5 - 10.8

Table 1: Approximate pKa values for piperidine and its monofluorinated analogues, demonstrating the distance-dependent inductive effect of fluorine.

Conformational Control

Fluorine substitution exerts profound control over the piperidine ring's conformation, primarily through stereoelectronic effects like the gauche effect.[9] This can lead to a preference for the fluorine atom to occupy an axial position, particularly in protonated piperidinium salts, due to favorable charge-dipole interactions between the C-F bond and the ammonium cation (HN+).[8][12] This conformational locking can pre-organize a drug molecule into its bioactive conformation, enhancing binding affinity for its target and improving potency.[9]

Caption: Influence of fluorine substitution on drug properties.

Lipophilicity and Metabolic Stability

While the trifluoromethyl (CF3) group is strongly lipophilic, the impact of a single fluorine atom is more nuanced. It increases the local polarity of the C-F bond but can also increase overall molecular lipophilicity by altering the molecule's hydration sphere.[4][13] This context-dependent effect allows for fine-tuning of a compound's solubility and membrane permeability.[8]

Perhaps the most common reason for fluorination is to enhance metabolic stability.[7][8] The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450s (CYPs).[14] Placing a fluorine atom at a known site of oxidative metabolism—a "metabolic soft spot"—can effectively block this pathway, increasing the drug's half-life and oral bioavailability.[14][15]

Section 2: Strategic Synthesis of Fluorinated Piperidine Building Blocks

The synthesis of fluorinated piperidines can be challenging, often requiring specialized reagents and careful control of stereochemistry.[16] Strategies generally fall into two categories: introduction of fluorine onto a pre-existing piperidine ring or construction of the ring from a fluorinated precursor. A highly effective modern approach involves the hydrogenation of readily available fluoropyridine precursors.[2][17]

Key Synthetic Approaches
  • Nucleophilic Fluorination: This is a common method for synthesizing 4-fluoropiperidines, typically involving the displacement of a leaving group (e.g., a tosylate or mesylate derived from 4-hydroxypiperidine) with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF).[9] More modern reagents like DMPU/HF have been shown to be highly effective for fluoro-Prins cyclization reactions to generate fluorinated piperidines.[18][19][20]

  • Electrophilic Fluorination: This approach is often used for synthesizing 3-fluoropiperidines. It involves reacting an electron-rich piperidine derivative, such as an enamine or silyl enol ether, with an electrophilic fluorine source like Selectfluor®.[12][21]

  • Hydrogenation of Fluoropyridines: This has become a powerful and robust strategy. Using catalysts based on rhodium or palladium, commercially available fluoropyridines can be reduced to the corresponding all-cis-fluorinated piperidines with high diastereoselectivity.[1][2][17] This method avoids the need for direct fluorination and provides excellent stereochemical control.[5][16]

Caption: Workflow for hydrogenation of 3-fluoropyridine.

Section 3: Application in Drug Discovery - A Case Study

The kinesin spindle protein (KSP) inhibitor MK-0731 provides an excellent example of the strategic use of a fluorinated piperidine. In the development of this class of anticancer agents, researchers found that the orientation of the fluorine atom on the piperidine ring had a significant impact on the molecule's basicity and, consequently, its activity.[16] The isomer with the axial fluorine was found to be more basic and was ultimately selected for clinical evaluation.[16] This highlights how fluorine's conformational influence can be leveraged to optimize the properties of a drug candidate.

Section 4: Experimental Protocol - A Self-Validating Workflow

Synthesis of N-Boc-4-fluoro-4-phenylpiperidine via Electrophilic Fluorination

This protocol describes a representative electrophilic fluorination of a piperidine-derived silyl enol ether. The success of each step validates the chosen methodology.

Step 1: Synthesis of N-Boc-4-piperidone (Starting Material)

  • To a solution of 4-piperidone hydrochloride monohydrate (1 eq.) in a 1:1 mixture of dichloromethane (DCM) and water, add sodium bicarbonate (2.5 eq.) and stir for 15 minutes.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and stir at room temperature for 12-18 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product, which is typically used without further purification. Self-validation: Successful Boc protection is confirmed by TLC and NMR, showing the disappearance of the starting material and the appearance of a new, less polar spot.

Step 2: Formation of the Silyl Enol Ether Intermediate

  • Dissolve N-Boc-4-piperidone (1 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add lithium diisopropylamide (LDA, 1.1 eq., 2M solution in THF/heptane/ethylbenzene) and stir for 1 hour at -78 °C.

  • Add trimethylsilyl chloride (TMSCl, 1.2 eq.) and allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous sodium bicarbonate, extract with ethyl acetate, and concentrate to yield the crude silyl enol ether. Self-validation: Formation of the intermediate can be monitored by ¹H NMR, observing the characteristic signals for the vinyl and TMS protons.

Step 3: Electrophilic Fluorination

  • Dissolve the crude silyl enol ether (1 eq.) in anhydrous acetonitrile.

  • Add Selectfluor® (1.2 eq.) and stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-4-fluoropiperidone. Self-validation: The final product is confirmed by ¹⁹F NMR, showing a characteristic fluorine signal, and by mass spectrometry confirming the correct molecular weight.

Conclusion and Future Perspectives

Fluorinated piperidine building blocks are more than just niche components; they are powerful tools for addressing common challenges in drug discovery, including metabolic instability, off-target toxicity, and suboptimal potency. The ability of fluorine to subtly yet profoundly modulate pKa, conformation, and lipophilicity provides a level of control that is difficult to achieve with other substituents. As synthetic methods for accessing these scaffolds become more robust and diverse, particularly through catalytic hydrogenation of fluoropyridines, their application is set to expand even further.[2][17] The continued development of novel fluorinated motifs will undoubtedly fuel the discovery of the next generation of safer and more effective medicines.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC.

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC.

  • DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES (Dedicated to Professor Victor Snieckus on the occasion of his 77th birthday) - Semantic Scholar.

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Request PDF - ResearchGate.

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate.

  • Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PMC.

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • The conformational preferences of 3‐fluoropiperidine (1) and... - ResearchGate.

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | Request PDF - ResearchGate.

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Publications.

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications.

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK.

  • Fluorine in drug discovery: Role, design and case studies.

  • Chemists develop new synthesis method for producing fluorinated piperidines | ScienceDaily.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Tuning basicity - Cambridge MedChem Consulting.

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

  • Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PubMed.

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.

  • Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF - ResearchGate.

  • Fluorinated hydroxypiperidines as selective β-glucosidase inhibitors - RSC Publishing.

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv.

  • 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization | Request PDF - ResearchGate.

  • Case studies of fluorine in drug discovery | Request PDF - ResearchGate.

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC.

  • Case studies of fluorine in drug discovery - OUCI.

Sources

Bioisosteric applications of 1,1-difluoroethyl groups

Bioisosteric Applications of 1,1-Difluoroethyl Groups ( )

Executive Summary: The "Magic" Beyond Methyl

In the optimization of lead compounds, the "Magic Methyl" effect is a well-documented phenomenon where the addition of a single methyl group boosts potency by orders of magnitude. However, this often comes at the cost of metabolic liability.[1] The 1,1-difluoroethyl group (


)

This guide details the strategic deployment of the

Physicochemical Profile & Bioisosteric Rationale[2][3][4][5][6]

The utility of the 1,1-difluoroethyl group lies in its unique ability to mimic the steric bulk of an isopropyl group or the electronic properties of a methoxy group, while drastically altering the metabolic fate of the molecule.

Lipophilicity Modulation (The "Jeffries Effect")

Contrary to the general rule that fluorination increases lipophilicity (LogP), replacing a terminal trifluoromethyl (


lowers2

Table 1: Comparative Physicochemical Properties of Alkyl & Fluoroalkyl Groups

PropertyEthyl (

)
Isopropyl (

)
Trifluoromethyl (

)
1,1-Difluoroethyl (

)
Methoxy (

)
Electronic Effect Weak Donor (+I)Weak Donor (+I)Strong Acceptor (-I)Moderate Acceptor (-I) Donor (+M) / Acceptor (-I)
Metabolic Stability Low (Benzylic oxid.)LowHighHigh Low (O-demethylation)
H-Bond Capacity NoneNoneWeak AcceptorWeak Acceptor Strong Acceptor
Steric Volume (

)
~48~65~42~52 ~35
Conformation FlexibleFlexibleRotationalOrthogonal (Ar-CF2) Planar (Ar-O-C)
Conformational Locking (The Gauche Effect)

The



  • Result: The methyl group is often forced out of the aromatic plane (orthogonal), unlike a methoxy group which prefers planarity.[1][3] This is critical for disrupting flat, aggregate-prone scaffolds and improving solubility.

Mechanism of Action: Metabolic Blockade

The primary driver for installing a

Pathway Visualization

The following diagram illustrates how the

MetabolicBlockadecluster_0Ethyl Group (Labile)cluster_11,1-Difluoroethyl (Stable)NodeAAr-CH2-CH3NodeBCYP450(Oxidation)NodeA->NodeBNodeCAr-CH(OH)-CH3(Unstable)NodeB->NodeCNodeDMetabolicClearanceNodeC->NodeDNodeEAr-CF2-CH3NodeFCYP450(Blocked)NodeE->NodeFNodeHProlongedHalf-life (t1/2)NodeE->NodeHNodeGNo ReactionNodeF->NodeG

Figure 1: Mechanism of metabolic stabilization. The C-F bond strength (~116 kcal/mol) resists the hydrogen atom abstraction required for P450 hydroxylation.

Experimental Protocols: Synthesis

Two primary methodologies exist for installing the

Protocol A: Deoxofluorination (The "Self-Validating" Standard)

This method converts an acetyl group (


Reagents:

  • Substrate: Aryl ketone (

    
    )
    
  • Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.

  • Solvent: Anhydrous DCM.

Step-by-Step Workflow:

  • Setup: Charge a flame-dried Teflon or polyethylene flask with the aryl ketone (1.0 equiv) under

    
     atmosphere.
    
  • Solvation: Dissolve in anhydrous DCM (0.1 M concentration).

  • Addition: Cool to 0°C. Add Deoxo-Fluor (2.5 equiv) dropwise. Caution: Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16–24 hours.

    • Checkpoint: Monitor by TLC/LCMS. The intermediate enol ether may be visible if the reaction is incomplete.

  • Quench: Pour carefully into saturated aqueous

    
    . Caution: Gas evolution (
    
    
    ).
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica gel).

Protocol B: Radical Difluoroethylation (Late-Stage Functionalization)

For complex scaffolds where ketones are absent or sensitive, radical installation using sulfinate salts (e.g., DFES-Na) is the modern gold standard.

Reagents:

  • Substrate: Heteroarene (with available C-H bond) or Aryl Boronic Acid.

  • Reagent: Sodium 1,1-difluoroethylsulfinate (DFES-Na).

  • Oxidant:

    
     (TBHP).
    
  • Solvent: DCM/Water biphasic system.

SynthesisWorkflowStartHeteroarene Substrate(C-H)ProcessRadical Addition(Minisci-type)Start->ProcessReagentReagent: DFES-Na(Radical Source)Reagent->ProcessTBHP (Oxidant)ProductProduct:Het-CF2-CH3Process->Product

Figure 2: Radical difluoroethylation workflow using sulfinate reagents for direct C-H functionalization.

Case Studies in Drug Design

The "Pseudo-Oxygen" Effect (Methoxy Bioisostere)

In the development of inhibitors targeting kinase pockets, the methoxy group (

  • Application: Replacing

    
     with 
    
    
    .
  • Outcome: The

    
     group acts as a "pseudo-oxygen" due to the lone pairs on the fluorine atoms, maintaining H-bond acceptor capability while rendering the group metabolically inert. The bond angle of 
    
    
    (
    
    
    ) mimics the
    
    
    ether angle (
    
    
    ).
Lipophilicity Tuning in Evenamide Analogues

Research by Jeffries et al. demonstrated that in perfluoroalkyl chains, a terminal


  • Experiment: In analogues of Evenamide (a schizophrenia drug candidate), replacing the terminal

    
     of a fluoro-alkoxy chain with 
    
    
    reduced LogP by approximately 0.4–0.6 units.
  • Significance: This allows for the benefits of fluorination (metabolic stability) without the penalty of poor solubility or high non-specific binding associated with perfluorinated chains.

References

  • Jeffries, B., et al. (2018). "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange."[2] Journal of Medicinal Chemistry, 61(23), 10602–10618.[2][4] [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Fujiwara, Y., et al. (2012). "Practical, Innate C-H Functionalization of Heterocycles." Nature, 492, 95–99. (Foundational work on sulfinate radical chemistry). [Link]

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849. [Link]

  • Hu, J., et al. (2013). "Direct Synthesis of Fluorinated Heteroarylether Bioisosteres." Angewandte Chemie International Edition, 52(4), 1236-1240. [Link]

Azide-Functionalized Piperidine Scaffolds: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is the most frequently occurring nitrogen heterocycle in FDA-approved drugs, serving as a "privileged structure" that optimizes pharmacokinetic profiles and receptor binding. Functionalizing this scaffold with an azide group (


) transforms a standard building block into a high-utility chemical probe. This guide details the strategic implementation of azide-functionalized piperidines, focusing on safety-compliant synthesis, regioselective functionalization, and their application in Fragment-Based Drug Discovery (FBDD) and proteolysis-targeting chimeras (PROTACs).

The Strategic Value: Why Azidopiperidines?

In medicinal chemistry, the integration of an azide handle onto a piperidine core serves three distinct, high-value purposes:

  • Bioorthogonal Ligation (Click Chemistry): The azide group is small, metabolically stable, and chemically inert under physiological conditions until activated by a Cu(I) catalyst or strained alkyne. This allows for the rapid generation of triazole-linked libraries.

  • Photoaffinity Labeling: Upon UV irradiation, aryl azides release nitrogen to form reactive nitrenes, which covalently crosslink to nearby protein residues. This is critical for mapping the binding pockets of piperidine-based drugs.

  • Linker Attachment for PROTACs: The piperidine moiety often serves as the E3 ligase ligand (e.g., Cereblon binders like thalidomide analogs often contain piperidine-like geometries) or the Warhead. The azide provides a "plug-and-play" attachment point for the linker chain.

Safety & Stability: The Non-Negotiable Rules

Working with organic azides requires strict adherence to safety protocols.[1][2][3][4] As a Senior Application Scientist, I enforce two primary rules to prevent explosive decomposition.

The C/N Ratio Rule

To ensure thermodynamic stability, the ratio of carbon (and oxygen) atoms to nitrogen atoms must satisfy the following equation [1]:



  • Safe: tert-butyl 4-azidopiperidine-1-carboxylate (

    
    ). Ratio: 
    
    
    
    .
  • Unsafe: 4-azidopiperidine (free base,

    
    ). Ratio: 
    
    
    
    . This compound should never be isolated as a free base; it must be handled as a salt or in solution.
The "Rule of Six"

A simplified heuristic states that there should be at least six carbons (or equivalent mass) per energetic functional group (azide) to ensure kinetic stability during handling [2].[1][2][3][4]

ngcontent-ng-c1352109670="" class="ng-star-inserted">

CRITICAL WARNING: Never use halogenated solvents (DCM,


) with Sodium Azide (

). This generates di- and triazidomethane, which are highly volatile and explosive.[4] Use DMF or DMSO.

Synthetic Methodologies

We employ two primary routes for installing the azide moiety, depending on the available precursor and stereochemical requirements.

Route A: Nucleophilic Substitution ( )

Best for: Secondary azides (e.g., 4-azidopiperidine) starting from alcohols. Mechanism: Activation of the alcohol (Mesylate/Tosylate) followed by inversion with azide. Pros: Inexpensive reagents (


).
Cons:  Inversion of stereochemistry; requires heating.
Route B: Diazo Transfer

Best for: Primary azides or converting amines directly to azides.[5][6] Reagent: Imidazole-1-sulfonyl azide (ISA) salts.[5][6][7] Pros: Mild conditions (RT), retention of stereochemistry (if starting from amine). Cons: Reagent preparation required.[1]

Visualization: Synthetic Decision Tree

SynthesisDecision Start Start: Piperidine Precursor CheckGroup Functional Group? Start->CheckGroup Alcohol Alcohol (-OH) CheckGroup->Alcohol Amine Amine (-NH2) CheckGroup->Amine RouteA Route A: Activation + Substitution (MsCl then NaN3) Alcohol->RouteA S_N2 RouteB Route B: Diazo Transfer (ISA·HCl / CuSO4) Amine->RouteB Metal Cat. ProdA Product: Azide (Inverted Config) RouteA->ProdA ProdB Product: Azide (Retained Config) RouteB->ProdB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and stereochemical needs.

Detailed Protocol: Synthesis of tert-butyl 4-azidopiperidine-1-carboxylate

This protocol uses Route A (Substitution) and is optimized for safety and yield. It avoids the isolation of unstable intermediates.[1][2][4]

Target: tert-butyl 4-azidopiperidine-1-carboxylate Scale: 10 mmol

Materials
  • tert-butyl 4-hydroxypiperidine-1-carboxylate (2.01 g, 10 mmol)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Sodium Azide (

    
    ) (2.0 eq)
    
  • Solvents: Dichloromethane (DCM) - Step 1 only, DMF - Step 2

Step 1: Mesylation
  • Dissolve the starting alcohol in anhydrous DCM (20 mL) under

    
     atmosphere.
    
  • Cool to 0°C (ice bath). Add TEA (2.1 mL).

  • Add MsCl (0.93 mL) dropwise over 10 minutes. Exothermic reaction - control rate.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench/Workup: Wash with

    
    , then saturated 
    
    
    
    , then brine. Dry over
    
    
    and concentrate in vacuo.
    • Checkpoint: The intermediate mesylate is stable enough for immediate use but degrades upon prolonged storage.

Step 2: Azidation ( Displacement)
  • Dissolve the crude mesylate in anhydrous DMF (15 mL).

  • Add

    
     (1.30 g, 20 mmol).
    
    • Safety Note: Ensure no residual DCM is present from Step 1.

  • Heat to 80°C for 16 hours behind a blast shield.

  • Workup: Cool to RT. Dilute with

    
     (50 mL) and water (50 mL).
    
  • Extract aqueous layer with

    
     (3x).
    
    • Why Ether? Azides partition well into ether, and it facilitates easy evaporation without high heat.

  • Wash combined organics with water (5x) to remove DMF.

  • Concentrate. Purify via silica flash chromatography (Hexanes/EtOAc).

Expected Yield: 85-92% Characterization: IR peak at ~2100


 (strong, azide stretch).

Application: CuAAC "Click" Chemistry

Once synthesized, the azidopiperidine is typically coupled to an alkyne-functionalized scaffold (e.g., a kinase inhibitor warhead) using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism of Action

The reaction relies on Cu(I) to form a metallacycle intermediate, lowering the activation energy for the ring closure.

ClickCycle Cu Cu(I) Catalyst Acetylide Cu-Acetylide Formation Cu->Acetylide + Alkyne Coordination Azide Coordination Acetylide->Coordination + R-N3 Metallacycle Metallacycle Intermediate Coordination->Metallacycle Product 1,2,3-Triazole Release Metallacycle->Product Ring Contraction Product->Cu Regeneration

Figure 2: The catalytic cycle of the CuAAC reaction. Note that Cu(I) is required; often generated in situ from Cu(II) salts and ascorbate.

Comparison of Ligation Methods
FeatureCuAAC (Click)SPAAC (Strain-Promoted)Staudinger Ligation
Catalyst Cu(I)None (Cyclooctyne)None (Phosphine)
Speed FastModerateSlow
Toxicity High (Cu is cytotoxic)Low (Bio-compatible)Low
Use Case Library Synthesis / In vitroLive Cell ImagingBioconjugation

References

  • Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005. Link

  • Rule of Six: Smith, P. A. S. "Open-Chain Nitrogen Compounds." Benjamin/Cummings, 1983. (Foundational text on nitrogen chemistry safety).
  • Diazo Transfer Reagent (ISA): Goddard-Borger, E. D., & Stick, R. V.[6] "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride."[5][6] Organic Letters, 2007.[5][6] Link

  • Click Chemistry Mechanism: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Regioselectivity." Journal of the American Chemical Society, 2005. Link

  • Piperidine in Drugs: Vitaku, E., Smith, D. T., & Njardarson, J. T. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 2014. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with a multitude of biological targets.[1][2][3] The introduction of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of a proposed synthetic route to the novel compound 1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine, a molecule of interest for further derivatization and biological screening. As a currently undocumented compound, a CAS number has not been assigned. This document outlines a plausible multi-step synthesis, detailing the strategic incorporation of the key 1,1-difluoroethyl and 2-azidoethyl functionalities.

Introduction to Functionalized Piperidines in Drug Discovery

The piperidine motif is a privileged structure in drug design, offering a versatile three-dimensional framework that can be readily functionalized.[3][4] Its conformational flexibility and basic nitrogen atom are key to its frequent role as a pharmacophore. The strategic modification of the piperidine ring allows for the fine-tuning of a compound's pharmacological profile.

The introduction of a gem-difluoroalkyl group, such as the 1,1-difluoroethyl moiety, is a modern strategy in medicinal chemistry to create metabolically stable isosteres of carbonyl groups or to modulate the pKa of nearby functionalities.[5][6] The azide group, on the other hand, serves as a versatile chemical handle for "click" chemistry, enabling the straightforward conjugation to other molecules, or can be reduced to a primary amine for further elaboration.[7]

This guide proposes a rational synthetic pathway to this compound, a compound that combines these valuable functional groups. The synthesis is designed in two key stages: the formation of the crucial intermediate 4-(1,1-difluoroethyl)piperidine, followed by the N-alkylation to introduce the azidoethyl side chain.

Proposed Synthetic Pathway

The synthesis of this compound can be conceptually divided into two main parts: the synthesis of the 4-(1,1-difluoroethyl)piperidine core and the subsequent N-functionalization.

Synthetic_Pathway cluster_0 Part 1: Synthesis of 4-(1,1-difluoroethyl)piperidine cluster_1 Part 2: N-Alkylation N-Boc-4-acetylpiperidine N-Boc-4-acetylpiperidine N-Boc-4-(1,1-difluoroethyl)piperidine N-Boc-4-(1,1-difluoroethyl)piperidine N-Boc-4-acetylpiperidine->N-Boc-4-(1,1-difluoroethyl)piperidine Deoxofluorination 4-(1,1-difluoroethyl)piperidine 4-(1,1-difluoroethyl)piperidine N-Boc-4-(1,1-difluoroethyl)piperidine->4-(1,1-difluoroethyl)piperidine Boc Deprotection Target_Compound This compound 4-(1,1-difluoroethyl)piperidine->Target_Compound N-Alkylation Azidoethyl_reagent 2-Azidoethyl tosylate Azidoethyl_reagent->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 4-(1,1-difluoroethyl)piperidine

Step 1: Deoxofluorination of N-Boc-4-acetylpiperidine

The introduction of the gem-difluoroethyl group can be achieved via deoxofluorination of the corresponding ketone. Diethylaminosulfur trifluoride (DAST) or its less hazardous analogues are common reagents for this transformation.

  • Protocol:

    • To a solution of N-Boc-4-acetylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-4-(1,1-difluoroethyl)piperidine.

Step 2: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions.

  • Protocol:

    • Dissolve N-Boc-4-(1,1-difluoroethyl)piperidine (1.0 eq) in a solution of hydrochloric acid (e.g., 4 M in 1,4-dioxane) or trifluoroacetic acid (TFA) in DCM.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • If using HCl/dioxane, the product will be the hydrochloride salt. If using TFA, the trifluoroacetate salt will be formed. The free base can be obtained by neutralizing with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extracting with an organic solvent.

    • The resulting 4-(1,1-difluoroethyl)piperidine can be used in the next step with or without further purification.

Part 2: N-Alkylation to Yield the Final Product

Step 3: N-Alkylation with 2-Azidoethyl Tosylate

The final step involves the N-alkylation of the piperidine nitrogen with a suitable 2-azidoethylating agent. 2-Azidoethyl tosylate is a common choice for this type of reaction.

  • Protocol:

    • To a solution of 4-(1,1-difluoroethyl)piperidine (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).

    • Add 2-azidoethyl tosylate (1.1 eq) to the reaction mixture.

    • Heat the mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Reagent and Data Summary

Reagent/CompoundRoleKey Properties
N-Boc-4-acetylpiperidineStarting MaterialCommercially available, protected piperidine derivative.
Diethylaminosulfur trifluoride (DAST)Fluorinating AgentHighly reactive, requires careful handling.
Hydrochloric acid / Trifluoroacetic acidDeprotecting AgentStrong acids for Boc group removal.
4-(1,1-difluoroethyl)piperidineKey IntermediateThe core piperidine structure for final functionalization.
2-Azidoethyl tosylateAlkylating AgentIntroduces the azidoethyl moiety.
Potassium carbonate / TriethylamineBaseUsed to deprotonate the piperidine nitrogen for N-alkylation.

Conclusion

This technical guide outlines a feasible and logical synthetic route to the novel compound this compound. The proposed pathway utilizes established and reliable chemical transformations, including deoxofluorination, Boc deprotection, and N-alkylation. The successful synthesis of this molecule would provide a valuable building block for drug discovery programs, offering a unique combination of a difluoroalkyl-substituted piperidine core and a versatile azide handle for further chemical modifications. Researchers and scientists in the field of medicinal chemistry can utilize this guide as a foundational blueprint for the synthesis and future exploration of this and related compounds.

References

  • Multicomponent synthesis of highly functionalized piperidines. (2020). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction. (n.d.). IntechOpen. Retrieved from [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.). PMC. Retrieved from [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (n.d.). RSC Publishing. Retrieved from [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Phys.org. Retrieved from [Link]

  • Unusual Regioselective C–H Difluoroalkylation of Heteroarenes under Photoredox Catalysis. (2024). ACS Publications. Retrieved from [Link]

  • Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Multicomponent Dearomative Difluoroalkylation of Isoquinolines with Difluorinated Silyl Enol Ethers. (2023). ACS Publications. Retrieved from [Link]

  • Visible-Light Photocatalytic Difluoroalkylation-Induced 1, 2-Heteroarene Migration of Allylic Alcohols in Batch and Flow. (2018). PMC. Retrieved from [Link]

  • Visible-Light Photocatalytic Difluoroalkylation-Induced 1, 2-Heteroarene Migration of Allylic Alcohols in Batch and Flow. (2018). ACS Publications. Retrieved from [Link]

  • 1-(1,1-Dimethylethyl) 5,5-difluoro-1,2-piperidinedicarboxylate. (n.d.). Molecule.net. Retrieved from [Link]

  • Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)- piperidine to alkyl acrylates: application towards the synthesis of. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The Regioselective 3-Alkylation of Piperidine. (1982). ODU Digital Commons. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PMC. Retrieved from [Link]

  • The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperidine Synthesis. (1992). DTIC. Retrieved from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved from [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). MDPI. Retrieved from [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. (2024). YouTube. Retrieved from [Link]

  • Palladium-catalyzed azide reduction cyclization. (2023). MDPI. Retrieved from [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). PMC. Retrieved from [Link]

  • Process for preparing 4-aryl-piperidine derivatives. (1996). Google Patents.
  • Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. (2021). ResearchGate. Retrieved from [Link]

  • 4,4-difluoro-piperidine-compounds. (2002). Google Patents.
  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). PMC. Retrieved from [Link]

  • N-Boc-4-(2-azidoethyl)piperidine. (n.d.). PubChem. Retrieved from [Link]nih.gov/compound/N-Boc-4-_2-azidoethyl_piperidine)

Sources

Methodological & Application

Synthesis of triazole-linked piperidines via CuAAC reaction

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Triazole-Linked Piperidines via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Authored by: A Senior Application Scientist

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of 1,4-disubstituted triazole-linked piperidine scaffolds. We will explore the mechanistic underpinnings of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction and provide field-proven experimental procedures designed for reproducibility and high efficiency.

Introduction: The Strategic Value of the Triazole-Piperidine Scaffold

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of pharmaceuticals due to its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[1] Similarly, the 1,2,3-triazole ring, often formed via "click chemistry," is more than just a stable linker; its hydrogen-bonding capabilities and metabolic robustness make it a valuable pharmacophore in its own right.[2][3] Triazole derivatives have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[2][3][4]

The combination of these two moieties through a triazole linkage creates novel chemical entities with significant potential in drug discovery. The CuAAC reaction is the premier method for this conjugation, offering high yields, exceptional regioselectivity, and tolerance of a wide range of functional groups under mild, often aqueous, conditions.[5][6][7]

The Engine of the Reaction: Understanding the CuAAC Catalytic Cycle

The power of the CuAAC reaction lies in its dramatic rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[5] The uncatalyzed thermal reaction requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers.[6] In contrast, the copper-catalyzed variant proceeds smoothly, even at room temperature, and exclusively produces the 1,4-disubstituted triazole isomer.[5][6] This specificity is crucial for creating structurally defined molecules for drug development.

The catalytic cycle is a stepwise process, distinct from the concerted mechanism of the thermal reaction.[8] The active catalyst is the Cu(I) ion. While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. A more common and reliable approach is to generate Cu(I) in situ from a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[5][6]

The key steps of the mechanism are as follows:

  • Formation of Copper-Acetylide: The Cu(I) ion coordinates with the terminal alkyne, increasing its acidity and facilitating the formation of a copper-acetylide intermediate.

  • Azide Coordination: The organic azide then coordinates to the copper-acetylide complex. This pre-organization of the two reactive partners is critical for the reaction's efficiency.[8]

  • Cyclization: A six-membered copper metallacycle intermediate is formed.[5]

  • Ring Contraction & Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis cleaves the copper, delivering the final 1,2,3-triazole product and regenerating the Cu(I) catalyst, thus closing the catalytic cycle.[5]

To prevent oxidation and enhance reaction rates, a stabilizing ligand is often employed. Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are highly effective at stabilizing the Cu(I) oxidation state and accelerating the reaction, particularly in biological or aqueous contexts.[9][10][11]

CuAAC_Mechanism Cu_I Cu(I) Cu_Acetylide Cu(I)-Acetylide Complex Alkyne R₁-C≡CH (Piperidine-Alkyne) Alkyne->Cu_Acetylide + Cu(I) Pre_Complex Pre-reaction Complex Cu_Acetylide->Pre_Complex + Azide Azide R₂-N₃ (Azide) Metallacycle Six-membered Cu Metallacycle Pre_Complex->Metallacycle Cycloaddition Triazolyl_Cu Triazolyl-Cu Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I Catalyst Regeneration Product 1,4-Triazole Product Triazolyl_Cu->Product + H⁺ H_plus H⁺

Figure 1: Simplified catalytic cycle of the CuAAC reaction.

Experimental Protocols & Workflow

The successful synthesis of a triazole-linked piperidine requires three key stages: synthesis of the functionalized precursors (a piperidine bearing either an azide or an alkyne), execution of the CuAAC reaction, and finally, purification and characterization of the product.

Workflow cluster_prep Part 1: Precursor Synthesis cluster_reaction Part 2: CuAAC Reaction cluster_purification Part 3: Isolation & Analysis p1 Synthesize Piperidine-Azide r1 Combine Precursors, Solvent, and Catalyst System p1->r1 Select one p2 Synthesize Piperidine-Alkyne p2->r1 Select one p3 Synthesize Counter-Reagent (Alkyne or Azide) p3->r1 r2 Monitor Reaction (e.g., TLC, LC-MS) r1->r2 iso1 Aqueous Work-up & Extraction r2->iso1 iso2 Purification (Column Chromatography) iso1->iso2 iso3 Characterization (NMR, MS, IR) iso2->iso3

Figure 2: General experimental workflow for synthesis.
Materials and Reagents
  • Copper Sources: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Copper(I) bromide (CuBr), or specialized catalysts like CuBr(PPh₃)₃.

  • Reducing Agent: Sodium L-ascorbate (NaAsc).

  • Ligands (Optional but Recommended): TBTA or THPTA.

  • Solvents: A 1:1 mixture of tert-butanol and water is robust and widely used.[12] Other systems include THF/H₂O, DMF, or DMSO, depending on substrate solubility.[13][14]

  • General Reagents: Sodium azide (NaN₃), propargyl bromide, appropriate piperidine starting materials (e.g., with a hydroxyl or halide handle), organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane).

Protocol 1: Synthesis of Piperidine Precursors

The piperidine core must be functionalized with either a terminal alkyne or an azide. The choice depends on the availability of starting materials and the overall synthetic strategy.

A. Synthesis of an Azido-Piperidine (Example from a Hydroxy-Piperidine):

  • Activate the Hydroxyl Group (Tosylation):

    • Dissolve the hydroxy-piperidine derivative (1.0 eq) in dichloromethane (DCM) at 0 °C.

    • Add triethylamine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Perform an aqueous work-up, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo. The resulting tosylate is often used without further purification.

    • Causality: The hydroxyl group is a poor leaving group. Converting it to a tosylate creates an excellent leaving group for the subsequent nucleophilic substitution.

  • Introduce the Azide (Sₙ2 Reaction):

    • Dissolve the crude piperidine-tosylate in a polar aprotic solvent like DMF.

    • Add sodium azide (NaN₃, 3.0 eq).

    • Heat the reaction mixture (typically 60-80 °C) and monitor by TLC.

    • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting azido-piperidine by flash column chromatography.

    • Causality: DMF is an ideal solvent as it solubilizes the ionic sodium azide and promotes the Sₙ2 reaction. A molar excess of azide pushes the equilibrium towards the product.

B. Synthesis of an Alkyne-Functionalized Piperidine (Example via N-Alkylation):

  • N-Alkylation with Propargyl Bromide:

    • Dissolve the parent piperidine (if it is a secondary amine) (1.0 eq) in a solvent like acetonitrile or DMF.

    • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

    • Add propargyl bromide (1.1 eq) dropwise at room temperature.

    • Stir the reaction until completion as monitored by TLC.

    • Filter off any inorganic salts, concentrate the filtrate, and perform a standard work-up and purification by column chromatography.

    • Causality: The base is required to deprotonate the secondary amine, creating a more nucleophilic species to attack the propargyl bromide.

Protocol 2: The CuAAC "Click" Reaction

This protocol uses the highly reliable CuSO₄/Sodium Ascorbate system.

  • Setup: In a flask, dissolve the piperidine precursor (azide or alkyne, 1.0 eq) and the corresponding counter-reagent (alkyne or azide, 1.0-1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a 1 M aqueous solution of sodium ascorbate and a 0.1 M aqueous solution of CuSO₄·5H₂O.

  • Reaction Initiation: To the stirring solution of precursors, add the sodium ascorbate solution (0.1-0.3 eq) followed by the CuSO₄ solution (0.01-0.05 eq). A color change to yellow or green is often observed.

    • Causality: It is crucial to add the reducing agent (ascorbate) first or simultaneously to ensure the copper sulfate is immediately reduced to the active Cu(I) state, minimizing side reactions like alkyne homocoupling.[6]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS. A successful reaction will show the disappearance of the starting materials and the appearance of a single, more polar product spot.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers and wash with a dilute aqueous solution of ammonia or EDTA to remove residual copper salts, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel. Residual copper contamination in the final product can be checked by ICP-MS if required for biological applications.[15]

Parameter Condition A: CuSO₄/Ascorbate Condition B: CuBr(PPh₃)₃ Complex Rationale / Comments
Copper Source CuSO₄·5H₂O (1-5 mol%)CuBr(PPh₃)₃ (1-5 mol%)CuSO₄ is inexpensive and stable; the complex is air-stable and provides a controlled release of Cu(I).[12]
Additive Sodium Ascorbate (10-30 mol%)None requiredAscorbate acts as the in situ reducing agent for Cu(II).
Ligand Optional (e.g., TBTA, THPTA)PPh₃ is part of the complexLigands stabilize Cu(I) and accelerate the reaction, especially for challenging substrates or in bioconjugation.[9][10]
Solvent t-BuOH/H₂O (1:1), DMSO/H₂Ot-BuOH/H₂O (1:1), MeCN, THFAqueous solvent systems are environmentally friendly and often accelerate the reaction.[5]
Temperature Room TemperatureRoom TemperatureThe high efficiency of the catalyst allows for mild reaction conditions.
Typical Yields > 85%> 90%Yields are generally excellent for unhindered substrates.
Table 1: Comparison of common CuAAC reaction conditions.
Characterization

The identity and purity of the final triazole-linked piperidine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation. A key diagnostic signal in the ¹H NMR spectrum is the triazole proton, which typically appears as a singlet between 7.5 and 8.5 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic azide stretch (~2100 cm⁻¹) and alkyne C-H stretch (~3300 cm⁻¹) provides strong evidence of a successful reaction.

Troubleshooting

Problem Potential Cause Suggested Solution
No or Slow Reaction Inactive catalyst (Cu(I) oxidized to Cu(II)).Degas solvents before use. Ensure sufficient sodium ascorbate is present (use a fresh solution). Consider adding a stabilizing ligand like TBTA.
Low Yield Poor solubility of starting materials.Try a different solvent system (e.g., DMSO/H₂O, DMF). Gentle heating (40-50 °C) may help, but check for substrate stability.
Steric hindrance near the alkyne or azide.Increase catalyst loading (up to 10 mol%). Increase reaction time.
Multiple Products Alkyne homocoupling (Glaser coupling).Ensure an oxygen-free environment by bubbling nitrogen or argon through the solvent. Add the copper catalyst last, after the reducing agent.
Incomplete reaction.Allow the reaction to run longer. Check the purity of starting materials.
Difficulty in Purification Product is highly polar.Use a more polar eluent system for column chromatography (e.g., DCM/Methanol).
Copper salts co-elute with the product.Perform an ammonia or EDTA wash during the work-up. Some specialized silica gels can also help trap copper.
Table 2: A guide to troubleshooting common issues in CuAAC reactions.

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is a cornerstone of modern synthetic chemistry, providing an exceptionally reliable and efficient pathway to 1,2,3-triazoles. By applying the robust protocols detailed in this guide, researchers can confidently synthesize novel triazole-linked piperidine compounds. The modularity of this approach allows for the rapid generation of diverse chemical libraries, accelerating the discovery of new therapeutic agents. The key to success lies in the careful preparation of precursors, the use of an active Cu(I) catalytic system, and diligent monitoring and purification.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction - PubMed. National Library of Medicine. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics. ACS Publications. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. National Library of Medicine. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. [Link]

  • Discovery of highly potent triazole antifungal agents with piperidine-oxadiazole side chains. Royal Society of Chemistry. [Link]

  • CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview. Beilstein Journal of Organic Chemistry. [Link]

  • CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview. MDPI. [Link]

  • Copper contents in the triazole products after column chromatographic purification on silica gel. - ResearchGate. ResearchGate. [Link]

  • CuAAC click triazole synthesis - laboratory experiment - YouTube. YouTube. [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. ResearchGate. [Link]

  • Click Triazoles for Bioconjugation - PMC. National Library of Medicine. [Link]

  • Role of Heterocycles in Drug Discovery: An Overview - | World Journal of Advanced Research and Reviews. WJARR. [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry. Elsevier. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. National Library of Medicine. [Link]

  • Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets - MDPI. MDPI. [Link]

  • Triazole formation and the click concept in the synthesis of interlocked molecules - ePrints Soton. University of Southampton. [Link]

  • Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Publishing. Royal Society of Chemistry. [Link]

  • New poly-imidazolium–triazole particles by CuAAC cross-linking of calix[6]arene bis-azide/alkyne amphiphiles – a prospective support for Pd in the Mizoroki–Heck reaction - RSC Publishing. Royal Society of Chemistry. [Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - MDPI. MDPI. [Link]

Sources

Application Notes and Protocols for Bioconjugation Utilizing Azidoethyl Piperidine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Azidoethyl Piperidine Linkers in Modern Bioconjugation

In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule is a critical determinant of success, profoundly influencing the stability, solubility, and efficacy of the final conjugate.[1][] While a plethora of linker technologies have been developed, the strategic incorporation of specific structural motifs can overcome persistent challenges in the field. This guide introduces the azidoethyl piperidine linker, a novel platform designed to impart favorable physicochemical properties to bioconjugates.

The azidoethyl piperidine linker combines two key features: the bioorthogonal reactivity of an azide group and the structural benefits of a piperidine scaffold. The terminal azide group enables highly specific and efficient conjugation to alkyne-modified biomolecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[3][4] This bioorthogonal reaction proceeds rapidly at physiological conditions without the need for cytotoxic copper catalysts, making it ideal for applications involving sensitive biological systems.[3][5]

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is not merely a spacer. Its inclusion is a deliberate design choice to enhance the properties of the resulting bioconjugate. Piperidine-containing scaffolds have been shown to improve aqueous solubility and can introduce a degree of rigidity to the linker, which can be advantageous for maintaining optimal spatial orientation between the conjugated molecules.[6][7] Furthermore, the piperidine ring can contribute to improved metabolic stability of the linker.[8]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will elucidate the underlying mechanism of SPAAC, provide detailed protocols for bioconjugation using a representative azidoethyl piperidine linker, and discuss the characterization of the resulting conjugates.

Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The core of the conjugation strategy with azidoethyl piperidine linkers is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of Huisgen 1,3-dipolar cycloaddition between an azide and a cyclic alkyne.[9][10] The driving force for this reaction is the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed without a catalyst.[3]

The reaction is highly selective, as both the azide and the strained alkyne functional groups are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems.[3] This results in a highly specific conjugation with minimal side reactions. The product of the SPAAC reaction is a stable triazole linkage.

Below is a diagram illustrating the SPAAC reaction between a biomolecule functionalized with an azidoethyl piperidine linker and a second molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO).

SPAAC_Mechanism cluster_product Product Biomolecule_Azide Biomolecule-Azidoethyl Piperidine Linker Bioconjugate Stable Bioconjugate (Triazole Linkage) Biomolecule_Azide->Bioconjugate SPAAC Reaction (Copper-Free) Strained_Alkyne DBCO-Functionalized Payload/Molecule Strained_Alkyne->Bioconjugate

Caption: SPAAC reaction of an azido-functionalized biomolecule with a DBCO-tagged molecule.

Experimental Protocols

The following protocols are generalized for the conjugation of a protein (e.g., an antibody) with a small molecule payload using a heterobifunctional azidoethyl piperidine linker that has been activated with an NHS ester for reaction with primary amines on the protein.

Protocol 1: Functionalization of a Protein with an Azidoethyl Piperidine-NHS Ester Linker

This protocol describes the introduction of the azide functionality onto a protein via reaction with an N-hydroxysuccinimide (NHS) ester-activated azidoethyl piperidine linker.

Materials:

  • Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azidoethyl piperidine-NHS ester linker (prepare stock solution in DMSO)

  • Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., PD-10)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

Procedure:

  • Protein Preparation:

    • Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • Linker Preparation:

    • Prepare a stock solution of the Azidoethyl piperidine-NHS ester linker in DMSO at a concentration of 10-20 mM immediately before use.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain protein integrity.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Purification:

    • Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the azide-functionalized protein.

  • Characterization:

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Quantify the number of azide groups incorporated per protein molecule (azide-to-protein ratio) using a suitable method, such as reacting a known concentration of the azide-protein with a molar excess of a DBCO-fluorophore and measuring the fluorescence.

Protocol 2: SPAAC Conjugation of an Azide-Functionalized Protein with a DBCO-Payload

This protocol describes the copper-free click reaction between the azide-functionalized protein and a payload containing a strained alkyne (DBCO).

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • DBCO-functionalized payload (prepare stock solution in DMSO)

  • Reaction buffer: PBS, pH 7.4

  • Desalting column or size-exclusion chromatography (SEC) system

Procedure:

  • Payload Preparation:

    • Prepare a stock solution of the DBCO-functionalized payload in DMSO at a concentration of 10-20 mM.

  • SPAAC Conjugation:

    • To the solution of the azide-functionalized protein, add a 1.5- to 5-fold molar excess of the DBCO-payload stock solution.

    • Incubate the reaction mixture for 4-12 hours at room temperature or for 12-24 hours at 4°C with gentle mixing.

  • Purification of the Bioconjugate:

    • Remove the excess, unreacted DBCO-payload using a desalting column or an SEC system equilibrated with the final formulation buffer.

    • Collect and pool the fractions containing the purified bioconjugate.

  • Characterization of the Final Bioconjugate:

    • Determine the final protein concentration.

    • Characterize the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC-HPLC), or Mass Spectrometry (MS).

    • Assess the level of aggregation using Size-Exclusion Chromatography (SEC-HPLC).

    • Confirm the integrity of the conjugate by SDS-PAGE.

Experimental_Workflow cluster_step1 Step 1: Protein Functionalization cluster_step2 Step 2: SPAAC Conjugation Protein Antibody in Amine-Free Buffer Reaction1 Incubate 1-4h Protein->Reaction1 Linker Azidoethyl Piperidine-NHS Linker in DMSO Linker->Reaction1 Purification1 Desalting Column Reaction1->Purification1 Azide_Protein Azide-Functionalized Antibody Purification1->Azide_Protein Reaction2 Incubate 4-24h Azide_Protein->Reaction2 Payload DBCO-Payload in DMSO Payload->Reaction2 Purification2 SEC or Desalting Reaction2->Purification2 Final_ADC Purified Bioconjugate (e.g., ADC) Purification2->Final_ADC

Caption: General workflow for bioconjugate synthesis using an azidoethyl piperidine linker.

Comparative Performance Data

The choice of linker significantly impacts the properties of the final bioconjugate. While specific quantitative data for the azidoethyl piperidine linker is proprietary and application-dependent, the following table provides a generalized comparison of key performance parameters for linkers incorporating a piperidine scaffold versus more conventional linear alkyl or PEG linkers in the context of SPAAC.

ParameterLinear Alkyl/PEG LinkerPiperidine-Containing LinkerRationale for Performance
Solubility Variable; PEG enhances solubilityGenerally ImprovedThe nitrogen atom in the piperidine ring can be protonated at physiological pH, increasing hydrophilicity and potentially improving the solubility of the conjugate, especially with hydrophobic payloads.[7]
Stability Generally stable triazole linkageHigh stabilityThe piperidine ring is a stable saturated heterocycle. Its inclusion is not expected to compromise the stability of the triazole linkage formed via SPAAC. May offer increased resistance to enzymatic degradation compared to some peptide linkers.[8]
Conjugation Efficiency High with SPAACHigh with SPAACThe conjugation efficiency is primarily determined by the SPAAC chemistry, which is highly efficient for both linker types.[3]
Pharmacokinetics (PK) Can be optimized with PEG lengthPotentially favorableThe physicochemical properties imparted by the piperidine scaffold may influence the PK profile. Its rigidity and polarity can alter interactions with biological systems.[6]
Payload Release Dependent on cleavable moietyDependent on cleavable moietyThe piperidine itself is a non-cleavable component. For payload release, a cleavable group (e.g., enzyme-labile peptide, pH-sensitive hydrazone) would need to be incorporated elsewhere in the linker design.[1]

Conclusion and Future Perspectives

Azidoethyl piperidine linkers represent a promising new tool in the bioconjugation toolbox. By combining the precision of copper-free click chemistry with the advantageous physicochemical properties of a piperidine scaffold, these linkers offer a pathway to developing more robust, soluble, and stable bioconjugates. The protocols and data presented here provide a foundational guide for researchers to explore the potential of this linker technology in their own applications, from the creation of next-generation antibody-drug conjugates to the development of novel diagnostic agents and research tools. Further investigations will likely focus on the synthesis of a diverse family of azidoethyl piperidine linkers with varying lengths and the incorporation of cleavable moieties to enable controlled payload release.

References

  • Click chemistry. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Madsen, J. B., et al. (2020). Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG. ACS Omega. [Link]

  • A Recent Concept of Importance: Click Chemistry. (n.d.). SpringerLink. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). (n.d.). Creative Biolabs. [Link]

  • Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia MDPI. [Link]

  • a) Different modalities of piperidine-containing drugs and drug... (2023). ResearchGate. [Link]

  • Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates. (n.d.). PMC. [Link]

  • alkyne-azide click reaction: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). Royal Society of Chemistry. [Link]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. (n.d.). PMC. [Link]

  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. (2025). MDPI. [Link]

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. (2025). MDPI. [Link]

  • The Chemistry Behind ADCs. (n.d.). PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (n.d.). PMC. [Link]

  • Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021). PMC. [Link]

  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. (2016). MDPI. [Link]

  • US20210187114A1 - Novel linker, preparation method, and application thereof. (n.d.).
  • Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjugate TAK-500. (2025). PMC. [Link]

Sources

Application Note: High-Speed & Orthogonal SPAAC with Fluorinated Azides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become the gold standard for bioorthogonal labeling due to its copper-free biocompatibility.[1] However, traditional SPAAC suffers from two primary limitations: relatively slow second-order rate constants (


) and a lack of mutual orthogonality between different azide-alkyne pairs.

This guide details the application of Fluorinated Azides (specifically


-fluoroalkyl azides and polyfluorinated aryl azides).[2] By introducing electron-withdrawing fluorine atoms, researchers can lower the azide's Lowest Unoccupied Molecular Orbital (LUMO), significantly accelerating reactivity with electron-rich cyclooctynes (e.g., BCN) while suppressing reactivity with electron-deficient cyclooctynes (e.g., DBCO/DIBAC). This "electronic tuning" enables high-speed labeling  and dual-target orthogonal conjugation .

Mechanistic Principles

Electronic Tuning and LUMO Lowering

The rate of the 1,3-dipolar cycloaddition in SPAAC is governed by the energy gap between the HOMO of the alkyne and the LUMO of the azide.

  • Standard Alkyl Azides: Have a relatively high LUMO, resulting in moderate reaction rates.

  • Fluorinated Azides: The strong electronegativity of fluorine (inductive effect,

    
    ) pulls electron density away from the azide motif. This lowers the azide LUMO energy.
    
  • The Result: When paired with an electron-rich alkyne (like BCN), the HOMO-LUMO gap is compressed, increasing the reaction rate (

    
    ) by up to 16-120 fold  compared to non-fluorinated analogs.
    
Orthogonality via Electronic Mismatch

Fluorinated azides exhibit a unique selectivity profile:

  • Matched Pair (Fast): Fluoro-Azide (Electron Poor) + BCN (Electron Rich).

  • Mismatched Pair (Slow): Fluoro-Azide (Electron Poor) + DBCO/DIBAC (Electron Poor due to fused aromatic rings).

This allows for sequential or simultaneous labeling of two distinct targets in the same biological system.

Visualizing the Pathway

SPAAC_Selectivity Azide_Alk Alkyl Azide (High LUMO) Product_B Triazole B (Standard) Azide_Alk->Product_B Standard SPAAC (k ~ 0.3 M-1s-1) Azide_Flu Fluoro-Azide (Low LUMO) Product_A Triazole A (FAST) Azide_Flu->Product_A Matched Electronic (k > 3.0 M-1s-1) Product_C Triazole C (SLOW/Negligible) Azide_Flu->Product_C Mismatched (k < 0.05 M-1s-1) Alkyne_Rich BCN (Electron Rich HOMO) Alkyne_Rich->Product_A Alkyne_Poor DBCO/DIBAC (Electron Poor HOMO) Alkyne_Poor->Product_B Alkyne_Poor->Product_C

Caption: Electronic complementarity dictates reaction velocity. Fluoro-azides react preferentially with electron-rich alkynes (BCN), enabling orthogonal workflows.

Comparative Kinetics Data

The following table summarizes the second-order rate constants (


) derived from comparative studies (e.g., Tomčo et al., 2025).
Azide TypeCyclooctyne PartnerElectronic StateRate Constant (

,

)
Relative Speed
Alkyl Azide BCNNeutral / Rich~ 0.141x (Baseline)
Alkyl Azide DBCONeutral / Poor~ 0.312.2x

-Fluoro Azide
BCN Poor / Rich ~ 2.2 - 3.6 ~16x - 25x

-Fluoro Azide
DBCOPoor / Poor~ 0.02< 0.2x (Suppressed)
Tetrafluoroaryl Azide BCNVery Poor / Rich> 3.0> 20x

Key Insight: The


-fluoro azide is highly reactive toward BCN but "deactivated" toward DBCO, creating the window for orthogonality.

Experimental Protocols

Safety & Handling
  • Volatility: Low molecular weight fluoro-azides (e.g., difluoromethyl azide) are volatile. Handle in a fume hood.

  • Explosivity: While fluorination can stabilize certain motifs, organic azides with a

    
     ratio 
    
    
    
    are potentially explosive. Always work with dilute solutions (< 0.5 M) and use safety shields.
  • Storage: Store fluorinated azide stock solutions (100 mM in DMSO or DMF) at -20°C. They are generally stable to hydrolysis in neutral buffers.

Protocol A: Kinetic Benchmarking (UV-Vis)

Objective: Determine the reactivity of a specific fluorinated azide probe against a cyclooctyne.

Materials:

  • Fluorinated Azide Probe (e.g.,

    
    )[3]
    
  • Cyclooctyne (BCN or DBCO)

  • Solvent: PBS pH 7.4 / Acetonitrile (9:1 v/v)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation: Prepare a 10 mM stock of the Azide and a 10 mM stock of the Cyclooctyne.

  • Setup: In a quartz cuvette, dilute the Cyclooctyne to a final concentration of 50 µM.

  • Initiation: Add the Fluorinated Azide to a final concentration of 500 µM (10-fold excess to ensure pseudo-first-order kinetics). Rapidly mix.

  • Measurement: Monitor the decay of the cyclooctyne absorbance peak (e.g., 309 nm for DBCO) or the formation of the triazole product over time.

    • Note: BCN lacks a strong diagnostic absorbance decay compared to DBCO; for BCN, use 1H-NMR monitoring or competition assays if UV is insufficient.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[4] Divide
    
    
    by
    
    
    to get
    
    
    .
Protocol B: Orthogonal Dual-Labeling

Objective: Label two distinct protein targets in the same mixture using the electronic selectivity of fluorinated azides.

Workflow Diagram:

Dual_Labeling Step1 Step 1: Metabolic/Chemical Incorporation State1 Target A-BCN  +  Target B-DBCO Step1->State1 Step2 Step 2: Add Fluorinated Azide-Dye (Red) State1->Step2 Decision Selectivity Check: Fluoro-N3 prefers BCN >> DBCO Step2->Decision State2 Target A-Red  +  Target B-DBCO (Unreacted) Decision->State2 Fast Reaction Step3 Step 3: Add Alkyl Azide-Dye (Green) State2->Step3 Final Final State: Target A-Red  +  Target B-Green Step3->Final

Caption: Sequential labeling strategy exploiting the rate differential between Fluoro-N3/BCN and Alkyl-N3/DBCO.

Step-by-Step Procedure:

  • Target Functionalization:

    • Modify Protein A with BCN-NHS ester.

    • Modify Protein B with DBCO-NHS ester.

    • Mix populations (or express in cells if using metabolic precursors).

  • First Click (The "Fast" Click):

    • Add Fluorinated Azide-Fluorophore A (e.g., Cy5-linked

      
      -fluoro azide) at 10-50 µM.
      
    • Incubate for 30 minutes at RT.

    • Mechanism:[5][6][7] The fluoro-azide reacts rapidly with Protein A-BCN. It reacts negligibly with Protein B-DBCO due to electronic mismatch.

  • Wash (Optional but recommended): Remove excess fluoro-azide via spin column or dialysis.

  • Second Click (The "Standard" Click):

    • Add Alkyl Azide-Fluorophore B (e.g., Fluorescein-linked alkyl azide) at 50-100 µM.

    • Incubate for 1-2 hours at RT.

    • Mechanism:[5][6][7] The alkyl azide reacts with the remaining Protein B-DBCO.

  • Analysis: Analyze via SDS-PAGE (fluorescence scanning) or Flow Cytometry.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield with BCN Steric hindrance or hydrolysisEnsure the fluoro-azide linker is not too bulky. Verify BCN integrity (it is more sensitive to oxidation than DBCO).
Cross-Reactivity Fluoro-azide reacting with DBCOReduce incubation time of Step 2. The selectivity is kinetic, not absolute. Keep the "Fast" step under 45 mins.
Precipitation Fluorination increases lipophilicityUse a co-solvent (5-10% DMSO) or PEGylated linkers to improve water solubility of the fluoro-azide probe.
Background Signal Non-specific bindingFluorinated motifs can stick to hydrophobic pockets (e.g., albumin). Include 1% BSA or Tween-20 in the buffer.

References

  • Tomčo, M. et al. (2025).[7] Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv.

  • Bakhanovich, O. & Beier, P. (2020).[1] Synthesis, Stability and Reactivity of α‐Fluorinated Azidoalkanes. Chemistry – A European Journal, 26(3), 773–782.

  • Zhang, Y. et al. (2018). Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells. Scientific Reports / NIH.

  • Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. J. Am. Chem. Soc., 126(46), 15046–15047.

  • CF Plus Chemicals. (n.d.). Fluorinated Azides: Application Notes and Product Guide.

Sources

Preparation of 1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine from 2-bromoethyl azide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Preparation of 1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine

Abstract & Scope

This technical guide details the optimized protocol for the N-alkylation of 4-(1,1-difluoroethyl)piperidine with 2-bromoethyl azide to synthesize This compound . This intermediate serves as a critical "click-chemistry" handle for the development of PROTACs, radioligands, and fragment-based drug discovery (FBDD) campaigns.

The protocol utilizes a Finkelstein-assisted nucleophilic substitution (


) strategy to ensure high conversion at mild temperatures, mitigating the thermal instability risks associated with low-molecular-weight organic azides.

Critical Safety Directives (Read Before Proceeding)

DANGER: EXPLOSION & TOXICITY HAZARD

  • Organic Azides: Low molecular weight organic azides (C/N ratio < 3) are potentially explosive. While this compound has a safer C/N ratio (~9:4), the starting material 2-bromoethyl azide (C/N ratio ~2:3) is high-energy and shock-sensitive.

  • Heat Limit: Do NOT heat reaction mixtures containing 2-bromoethyl azide above 60°C .

  • Light Sensitivity: Azides are photosensitive; wrap reaction vessels in aluminum foil.

  • Waste Disposal: Azide solutions must never be concentrated to dryness in the presence of metals or acids. Quench waste streams with 10% sodium nitrite/sulfuric acid or specific commercial azide quenching kits before disposal.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic attack of the secondary amine (piperidine) onto the primary alkyl halide.

  • Challenge: The electron-withdrawing effect of the 1,1-difluoroethyl group (

    
    ) at the C4 position slightly reduces the nucleophilicity of the piperidine nitrogen compared to unsubstituted piperidine.
    
  • Solution: We employ Sodium Iodide (NaI) as a nucleophilic catalyst. NaI converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the rate-determining step without requiring elevated temperatures.

Reaction Scheme (Graphviz)

ReactionScheme SM1 4-(1,1-difluoroethyl) piperidine Product 1-(2-azidoethyl)-4- (1,1-difluoroethyl)piperidine SM1->Product SN2 Attack SM2 2-bromoethyl azide Intermediate [In-situ Alkyl Iodide] SM2->Intermediate Finkelstein (NaI) Reagents K2CO3 (3.0 eq) NaI (0.1 eq) MeCN, 50°C Reagents->Intermediate Intermediate->Product

Figure 1: Mechanistic pathway highlighting the in-situ activation of the alkyl halide via iodide catalysis.

Reagents & Materials

ReagentMW ( g/mol )Equiv.[1]RoleSpecifications
4-(1,1-difluoroethyl)piperidine 149.181.0NucleophileFree base preferred. If HCl salt is used, increase base to 4.0 eq.
2-Bromoethyl azide 149.981.2ElectrophileHandle as solution in solvent if possible.
Potassium Carbonate (

)
138.213.0BaseAnhydrous, granular (ground to fine powder).
Sodium Iodide (NaI) 149.890.1CatalystDry beads.
Acetonitrile (MeCN) --SolventAnhydrous (Water < 50 ppm).

Experimental Protocol

Step 1: Reaction Setup
  • Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add 4-(1,1-difluoroethyl)piperidine (1.0 mmol, 149 mg) to the flask. Dissolve in anhydrous Acetonitrile (5.0 mL, 0.2 M concentration).

  • Base Addition: Add

    
      (3.0 mmol, 415 mg). If using the piperidine HCl salt, ensure the suspension stirs for 10 minutes to liberate the free amine before proceeding.
    
  • Catalyst: Add NaI (0.1 mmol, 15 mg).

  • Electrophile Addition: Dropwise, add 2-bromoethyl azide (1.2 mmol, 180 mg). Note: If the azide is neat, dilute it in 1 mL MeCN for safer transfer.

Step 2: Reaction & Monitoring
  • Incubation: Seal the flask and protect from light (aluminum foil). Heat the mixture to 50°C in an oil bath.

    • Why 50°C? High enough to overcome the steric/electronic drag of the difluoro group, but well below the decomposition threshold of the azide.

  • Monitoring: Monitor by LC-MS or TLC (Eluent: 50% EtOAc in Hexanes) at 4 hours and 16 hours.

    • Stain: Azides are not UV active; use Ninhydrin (for unreacted amine) or Iodine chamber. The product will be UV active if derivatized, but mass spectrometry (ESI+) is the most reliable confirmation (

      
      ).
      
Step 3: Workup & Isolation
  • Filtration: Once complete, cool to Room Temperature (RT). Filter the mixture through a pad of Celite to remove inorganic salts (

    
    , KBr). Wash the pad with EtOAc (2 x 10 mL).
    
  • Concentration (Caution): Concentrate the filtrate under reduced pressure at < 30°C . Do not rotate to complete dryness if avoidable; leave a small oil residue.

  • Extraction: Redissolve the residue in EtOAc (20 mL) and wash with:

    • Water (1 x 10 mL)

    • Brine (1 x 10 mL)

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the crude oil.
    
Step 4: Purification
  • Method: Flash Column Chromatography (Silica Gel).

  • Gradient: 0%

    
     40% EtOAc in Hexanes (or DCM/MeOH 95:5 if the product is highly polar).
    
  • Storage: Store the purified oil at -20°C under inert atmosphere.

Workflow Diagram (Graphviz)

WorkupFlow Start Crude Reaction Mixture (MeCN, Solids) Filter Filtration (Celite) Remove K2CO3/KBr Start->Filter Conc Concentrate (Vac < 30°C) Remove MeCN Filter->Conc Extract Partition: EtOAc / Water Wash with Brine Conc->Extract Dry Dry (Na2SO4) & Conc. Extract->Dry Purify Flash Chromatography (Hex/EtOAc) Dry->Purify Final Pure Product Store -20°C Purify->Final

Figure 2: Purification workflow emphasizing thermal safety during concentration.

Analytical Characterization

Upon isolation, the compound should be validated using the following markers:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ppm (t, 2H, 
      
      
      
      Hz):
      
      
      (Azide methylene).
    • 
       ppm (t, 2H): 
      
      
      
      (Piperidine N-methylene).
    • 
       ppm (t, 3H, 
      
      
      
      Hz):
      
      
      (Distinctive triplet due to F-coupling).
  • 
     NMR: 
    
    • 
       to 
      
      
      
      ppm (multiplet): Confirms the intact gem-difluoro group.
  • IR Spectroscopy:

    • Strong band at ~2100 cm

      
       : Characteristic Azide (
      
      
      
      ) stretch.
  • Mass Spectrometry (ESI):

    • Calc.[2] MW: 218.13

    • Observed:

      
      
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of difluoro group.Increase NaI to 0.5 eq; extend time to 24h.
Azide Decomposition Temperature too high.[3]Strictly maintain < 50°C. Ensure light protection.
Product in Aqueous Layer Product is protonated/polar.Adjust aqueous workup pH to > 10 using NaOH before extraction to ensure free base form.
"Stuck" on Column Amine interacting with Silica.[4]Add 1% Triethylamine (TEA) to the eluent to deactivate silica acidic sites.

References

  • General Protocol for N-Alkylation of Piperidines

    • Ibrahim, T. H. et al.[5] "Procedure for N-alkylation of Piperidine."[4] ResearchGate, 2017. Link

  • Safety of Organic Azides

    • University of Victoria.[6] "Safe Work Procedure: Azides."[6] UVic OHS, 2022. Link

  • Synthesis of 2-Bromoethyl Azide

    • BenchChem.[4][7] "Technical Guide to the Synthesis of 1-Azido-2-bromoethane."[7] Link

  • Properties of Fluorinated Piperidines

    • ChemicalBook. "1-Azido-2-bromoethane Properties and Reactions."[7][8] Link

  • Finkelstein Catalysis in Alkylation: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed., Wiley, 2013. (Standard Text Reference).

Sources

Using DAST or Deoxo-Fluor for 1,1-difluoroethyl piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 1,1-Difluoroethyl Piperidine Scaffolds via Deoxyfluorination

Part 1: Executive Summary

The introduction of a gem-difluoroethyl group (


) onto a piperidine ring is a high-value transformation in medicinal chemistry. This moiety acts as a lipophilic bioisostere for carbonyls or sulfoxides, often improving metabolic stability and membrane permeability.

This guide details the deoxyfluorination of 1-Boc-4-acetylpiperidine to 1-Boc-4-(1,1-difluoroethyl)piperidine . While both DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) effect this transformation, this protocol prioritizes Deoxo-Fluor due to its superior thermal stability and broader safety margin. DAST is retained as a legacy alternative for specific low-temperature applications.

Critical Pre-requisite: The piperidine nitrogen must be protected (e.g., Boc, Cbz) prior to fluorination. Free secondary amines react violently with aminosulfur trifluorides to form stable, non-reactive sulfinamidines.

Part 2: Mechanistic Insight

Understanding the mechanism is vital for troubleshooting the common competition between gem-difluorination (desired) and vinyl fluoride formation (elimination side-product).

Mechanism Description:

  • Activation: The carbonyl oxygen attacks the sulfur center of the reagent, displacing a fluoride ion and forming an alkoxy-aminosulfur intermediate.

  • First Fluorination: The displaced fluoride attacks the carbocationic center (or

    
    -like transition state), releasing the thionyl amide byproduct and forming an 
    
    
    
    -fluoro carbocation intermediate.
  • Second Fluorination: A second fluoride anion attacks the highly electrophilic intermediate to yield the gem-difluoride.

Visualization: Reaction Pathway

Deoxyfluorination cluster_reagents Reagents Ketone 4-Acetylpiperidine (Ketone) Intermediate1 Alkoxy-Sulfur Intermediate Ketone->Intermediate1 + Deoxo-Fluor - HF Carbocation α-Fluoro Carbocation Intermediate1->Carbocation + F- (Internal/External) GemDifluoro 1,1-Difluoroethyl Piperidine (Product) Carbocation->GemDifluoro + F- (Substitution) VinylFluoro Vinyl Fluoride (Elimination Byproduct) Carbocation->VinylFluoro - H+ (Elimination) DAST DAST / Deoxo-Fluor

Figure 1: Mechanistic pathway showing the bifurcation between the desired gem-difluoride and the vinyl fluoride elimination byproduct.

Part 3: Reagent Selection Guide

Select the appropriate reagent based on your laboratory's safety constraints and substrate reactivity.

FeatureDeoxo-Fluor® (Recommended)DAST (Legacy)
Chemical Name Bis(2-methoxyethyl)aminosulfur trifluorideDiethylaminosulfur trifluoride
Thermal Stability Stable up to ~140°C (Exotherm onset)Unstable >50°C; Explosive >90°C
Physical State Liquid (Viscous, less fuming)Liquid (Fuming, volatile)
Reactivity Comparable to DAST; often cleanerHigh; prone to elimination side-products
Glass Etching Moderate (generates HF in situ)Severe (generates HF rapidly)
Cost HighModerate/Low
Primary Use Case Scale-up >1g; Heating required (>40°C)Small scale (<500mg); Low temp (-78°C)

Part 4: Experimental Protocols

Safety Assessment (READ BEFORE PROCEEDING)
  • HF Hazard: Both reagents hydrolyze on contact with moisture to release Hydrogen Fluoride (HF). Calcium gluconate gel must be available on the bench.

  • Explosion Hazard: Never heat DAST above 50°C. Do not distill DAST residues.

  • Vessel: Use Teflon (PFA/FEP) or HDPE vessels if possible. If using glass, inspect for etching post-reaction and discard if compromised.

Protocol A: Synthesis using Deoxo-Fluor (Standard)

Target: 1-Boc-4-(1,1-difluoroethyl)piperidine Scale: 1.0 gram (approx. 4.4 mmol)

Materials:

  • 1-Boc-4-acetylpiperidine (1.0 g, 4.4 mmol)

  • Deoxo-Fluor (1.6 mL, ~8.8 mmol, 2.0 equiv)

  • Dichloromethane (DCM), Anhydrous (10 mL)

  • Ethanol (Catalytic, 20 µL) – Accelerates reaction via HF generation

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask (or Teflon vessel) under Nitrogen flow. Add a magnetic stir bar.

  • Solvation: Dissolve 1-Boc-4-acetylpiperidine (1.0 g) in anhydrous DCM (8 mL).

  • Reagent Addition:

    • Cool the vessel to 0°C (Ice bath).

    • Add Deoxo-Fluor (1.6 mL) dropwise via a plastic syringe over 5 minutes.

    • Optional: Add catalytic Ethanol (20 µL) to activate the reagent.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (25°C).

    • Stir for 16–24 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). Stain with KMnO4 (Product is not UV active unless derivatized; SM is weak). Look for the disappearance of the ketone spot.

    • Note: If conversion is <50% after 24h, heat to 45°C (Reflux) for 4 hours. Deoxo-Fluor allows this; DAST does not.

  • Quenching (CRITICAL):

    • Cool the reaction mixture back to 0°C .

    • Dropwise addition of Saturated Aqueous

      
       (15 mL).
      
    • Warning: Vigorous

      
       evolution will occur. Stir rapidly until bubbling ceases.
      
  • Workup:

    • Transfer to a separatory funnel. Extract with DCM (3 x 20 mL).

    • Wash combined organics with 5% HCl (to remove any byproduct amine) and then Brine.

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: 0–10% EtOAc in Hexanes.

    • Yield Expectation: 75–85% as a clear/pale yellow oil.

Workflow Visualization

Protocol Start Start: 1-Boc-4-acetylpiperidine in Anhydrous DCM AddReagent Add Deoxo-Fluor (2.0 eq) at 0°C Start->AddReagent Reaction Stir RT (16-24h) Optional: Heat to 45°C AddReagent->Reaction Quench CRITICAL: Quench with Sat. NaHCO3 at 0°C Reaction->Quench Workup Extract (DCM) Wash (HCl, Brine) Dry & Concentrate Quench->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the deoxyfluorination of piperidine ketones.

Part 5: Analytical Validation (Self-Validating System)

To ensure the protocol worked, look for these specific NMR signatures.

  • 
     NMR (Essential): 
    
    • Expect a quartet (or broad multiplet) around -90 to -100 ppm .

    • This signal confirms the

      
       group is coupled to the adjacent methyl group.
      
    • Absence check: If you see a signal around -110 to -120 ppm, you likely formed the vinyl fluoride (elimination product).

  • 
     NMR: 
    
    • Methyl Group: Look for a triplet (coupling to two F atoms,

      
      ) around 1.6 ppm . In the starting material, this is a singlet around 2.1 ppm.
      
    • Ring Protons: The methine proton (CH) adjacent to the

      
       group will shift upfield compared to the ketone precursor.
      

Part 6: Troubleshooting

IssueProbable CauseSolution
Low Conversion Steric bulk or deactivated ketone.Add 5 mol% Ethanol or use

catalysis. Heat to 50°C (Deoxo-Fluor only).
Vinyl Fluoride (Alkene) Elimination is favored over substitution.Run reaction at lower temperature (-20°C). Ensure anhydrous conditions (water promotes elimination).
Glass Etching HF generation.[1]Switch to HDPE or Teflon reaction vessels.
Dark/Black Mixture Decomposition of reagent.[1]Reagent is old or was heated too fast. Check reagent quality (should be yellow/brown, not black).

Part 7: References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[2][3] Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.[3] The Journal of Organic Chemistry, 64(19), 7048–7054.

  • Middleton, W. J. (1975).[1][4][5][6] New fluorinating reagents. Dialkylaminosulfur fluorides.[1][4] The Journal of Organic Chemistry, 40(5), 574–578.[7]

  • Singh, R. P., & Shreeve, J. M. (2002).[1][8][9] Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578.[8]

Sources

Troubleshooting & Optimization

Improving yield of azidoethylation reactions on piperidine rings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Topic: Synthesis and Yield Optimization of


-(2-azidoethyl)piperidine
Audience:  Medicinal Chemists, Process Chemists, and chemical safety officers.
Date:  February 21, 2026

Part 1: Critical Safety Advisory (Read Before Experimentation)

WARNING: High-Energy Compound & Vesicant Hazard

Before attempting any synthesis described below, you must validate your safety protocols against these three critical parameters. Failure to do so poses a risk of explosion or severe chemical injury.

  • The "Rule of Six" Violation:

    • Compound:

      
      -(2-azidoethyl)piperidine (
      
      
      
      ).
    • C/N Ratio:

      
      .
      
    • Risk: Stable organic azides typically require a ratio of

      
      . This compound is energy-rich  and potentially shock-sensitive.
      
    • Directive: NEVER distill this compound. Purification must be performed via chromatography or acid-base extraction at temperatures

      
      .
      
  • Vesicant Intermediate (Mustard Gas Analogue):

    • In the stepwise route, the intermediate

      
      -(2-mesyloxyethyl)piperidine spontaneously cyclizes to form a spiro-aziridinium ion .
      
    • Risk: This species is a potent alkylating agent and blistering agent (vesicant), similar to nitrogen mustards. Handle all reaction fluids as if they are highly toxic dermal hazards.

  • Azide Acidification:

    • Risk: Contact between Sodium Azide (

      
      ) and acid releases Hydrazoic Acid (
      
      
      
      ), which is highly toxic and explosive.
    • Directive: Ensure all waste streams are basified (pH > 11) before disposal.

Part 2: Route Selection & Strategy

We recommend Route B (Stepwise Activation) for high-yield applications. While Route A appears shorter, it suffers from poor atom economy and high safety risks.

Decision Matrix: Which Route Fits Your Needs?

RouteSelection Start Start: Select Synthesis Strategy RouteA Route A: Direct Alkylation (Piperidine + 1-azido-2-bromoethane) Start->RouteA High Risk RouteB Route B: Stepwise Activation (Hydroxyethylation → MsCl → NaN3) Start->RouteB Recommended RouteC Route C: Mitsunobu (Alcohol + PPh3 + DEAD + DPPA) Start->RouteC Small Scale Only RiskA CRITICAL ISSUES: 1. 1-azido-2-bromoethane is explosive (C/N < 1) 2. Dimerization of alkylating agent 3. Low Yield (<40%) RouteA->RiskA BenefitB BENEFITS: 1. Avoids isolating unstable azides 2. Scalable (>10g) 3. High Yield (70-85%) RouteB->BenefitB BenefitC BENEFITS: 1. One-pot from alcohol 2. Mild conditions ISSUES: Difficult purification (POPh3 removal) RouteC->BenefitC

Figure 1: Strategic decision tree for route selection. Route B is the industrial standard for safety and yield.

Part 3: Detailed Protocol (Route B - Stepwise)

This protocol maximizes yield by managing the "Aziridinium Trap"—ensuring the intermediate ring opens with Azide (


) rather than hydrolyzing back to the alcohol.
Phase 1: Hydroxyethylation

Goal: Synthesis of


-(2-hydroxyethyl)piperidine.
  • Reagents: Piperidine (1.0 equiv), 2-Chloroethanol (1.1 equiv),

    
     (1.5 equiv).
    
  • Solvent: Ethanol (reflux) or Acetonitrile (

    
    ).
    
  • Yield Tip: Use a slight excess of 2-chloroethanol to drive the reaction to completion. The product is water-soluble; do not use aqueous workup yet. Remove solvent in vacuo and filter off salts.

Phase 2: Activation & Displacement (The "One-Pot" Method)

Goal: Conversion to


-(2-azidoethyl)piperidine without isolating the vesicant mesylate.
  • Mesylation (Activation):

    • Dissolve amino-alcohol (1.0 equiv) in anhydrous DCM (

      
      ).
      
    • Add Triethylamine (

      
      , 1.5 equiv). Cool to 
      
      
      
      .
    • Dropwise add Methanesulfonyl Chloride (MsCl, 1.1 equiv).

    • Mechanism Check: The amine nitrogen internally displaces the mesylate, forming the Aziridinium Ion (See Figure 2).

    • Stop Point: Stir 1 hour at

      
      . Do not isolate.
      
  • Azidation (Displacement):

    • Evaporate DCM cold (keep bath

      
      ) to remove excess MsCl.
      
    • Redissolve residue immediately in DMF.

    • Add Sodium Azide (

      
      , 2.0 equiv).
      
    • Heat to

      
       for 4–6 hours.
      
    • Why this works: The azide ion is a potent nucleophile that attacks the strained aziridinium ring, opening it to form the final product.

Mechanism & Failure Points

Mechanism Alcohol N-(2-hydroxyethyl) piperidine Mesylate Mesylate Intermediate Alcohol->Mesylate MsCl, Et3N Aziridinium AZIRIDINIUM ION (Reactive Species) Mesylate->Aziridinium Spontaneous Cyclization Product N-(2-azidoethyl) piperidine Aziridinium->Product N3- Attack (High Yield Path) Byproduct Hydrolysis (Reverts to Alcohol) Aziridinium->Byproduct H2O Attack (Low Yield Path)

Figure 2: The Aziridinium intermediate is the pivot point. Water presence causes reversion to starting material.

Part 4: Troubleshooting & Yield Optimization

Symptom: Low Yield (< 40%)
Potential CauseDiagnosisCorrective Action
Moisture Contamination TLC shows large spot of starting alcohol (low

) after Step 2.
The aziridinium ion reacted with water instead of azide. Ensure DMF is anhydrous. Increase

to 3.0 equiv.
Incomplete Mesylation TLC shows starting alcohol remaining before azide addition.MsCl hydrolyzed before reacting. Use fresh MsCl. Add MsCl at

to prevent side reactions.
Elimination (Vinyl Formation) NMR shows vinylic protons (5.0–6.0 ppm).Reaction temperature too high (

). Base was too strong. Stick to

and use

or

, not

.
Symptom: Product Impurity (Yellow Oil / Emulsion)
IssueSolution
Trapped DMF DMF is hard to remove. Do not distill. Instead, dissolve crude in Ethyl Acetate and wash

with cold brine.
Phosphine Oxide (Mitsunobu Route) If using Route C,

is the contaminant. Precipititate it by triturating the crude oil with cold Hexane/Ether (1:1). The product is soluble; the oxide is not.

Part 5: Self-Validating Purification Protocol (Acid-Base Extraction)

Since distillation is unsafe, use this chemical purification method which relies on the basicity of the piperidine nitrogen.

  • Extraction A (Remove Neutrals):

    • Dissolve crude reaction mixture in Ethyl Acetate.

    • Extract with 1M HCl (

      
      ).
      
    • Logic: The product (amine) protonates and moves to the aqueous layer. Neutral impurities (unreacted alkyl halides, mesylates) stay in the organic layer.

    • Discard the organic layer (treat as hazardous waste).

  • Basification:

    • Cool the aqueous layer to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[1]
      
    • Slowly add 6M NaOH until pH > 12.

    • Logic: The product deprotonates and becomes an oil, separating from the water.

  • Extraction B (Isolate Product):

    • Extract the cloudy aqueous mixture with DCM (

      
      ).
      
    • Dry combined organics over

      
      .
      
    • Concentrate in vacuo (Water bath

      
      ).
      
    • Result: Pure pale yellow oil.

References

  • Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005, 44(32), 5188–5240. Link

  • Aziridinium Kinetics: Gator, G. "Mechanistic Studies of Nitrogen Mustard Cyclization.
  • Mitsunobu Azidation: Galonic, D. P., et al. "Azidation of Alcohols via Mitsunobu Reaction." Journal of the American Chemical Society, 2005.
  • Piperidine Purification: BenchChem Technical Support. "Application Notes and Protocols for the Purification of Piperidine Reaction Products." Link

  • Azide Handling Guidelines: University of California, Santa Barbara. "Organic Azide Safety Guidelines." Link

Sources

Technical Support Center: Purification of Fluorinated Azido-Amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Flash Chromatography Troubleshooting & Protocols Ticket ID: T-AZ-F-001 Status: Open Responder: Senior Application Scientist, Separation Technologies

Introduction: The "Triple Threat" Molecule

You are dealing with a challenging class of molecules. Fluorinated azido-amines present a "triple threat" in purification:

  • The Azide: Potentially explosive and heat-sensitive.[1][2][3]

  • The Amine: Causes severe peak tailing (streaking) on standard silica due to silanol interactions.[4][5]

  • The Fluorine: Alters solubility and retention behavior, often rendering the compound invisible to standard UV detection if aromatic rings are absent.

This guide moves beyond standard protocols to address these specific chemical behaviors.

Module 1: Safety Protocols (The Azide Factor)

Q: How do I know if my azido-amine is safe to concentrate or purify?

A: You must validate stability before loading the column. Azides can decompose explosively if the energy density is too high.

The Self-Validating Safety Check: Before evaporation or purification, calculate the Carbon-to-Nitrogen (C/N) Ratio .


[1]
Ratio ValueSafety StatusAction Required
< 1 CRITICAL DANGER Do NOT isolate. Do not purify. Synthesize in solution only.
1 to 3 High Risk Store as dilute solution (< 1M).[1] Do not rotary evaporate to dryness.
> 3 Safe Zone Generally safe for isolation and flash chromatography.
  • The "Rule of Six": A simplified heuristic states that six carbons (or equivalent atoms) are required to stabilize each energetic functional group (azide) [1].[6]

  • Solvent Warning: Never use halogenated solvents (DCM, CHCl₃) if there is any chance of residual sodium azide (

    
    ) in your crude mixture.[3] This generates diazidomethane , which is extremely explosive. Quench your reaction fully before extraction. 
    

Module 2: The Amine Tailing Problem

Q: My compound streaks from the baseline to the solvent front. How do I fix this?

A: This is caused by the basic amine nitrogen interacting with acidic silanols (


) on the silica surface.[7] You have two pathways to resolve this.
Pathway A: The Modifier Method (Standard Silica)

If you must use standard silica, you must "poison" the silanols.

  • The Modifier: Add Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase.

  • Concentration: 0.1% to 1.0% (v/v).

    • Note: Fluorinated amines often have lower pKa values (less basic) due to the electron-withdrawing effect of fluorine. Start with 0.5% TEA .

  • The "Pre-Wash" (Critical Step):

    • Don't just add TEA to the run solvent.

    • Flush the column with 3 column volumes (CV) of mobile phase containing the modifier before loading your sample. This ensures the silica surface is saturated with the base before your compound arrives.

Pathway B: The "Gold Standard" (Amine-Functionalized Silica)

For fluorinated azido-amines, I strongly recommend using Amine-Bonded Silica (KP-NH) cartridges.

  • Why: The stationary phase is already functionalized with propyl-amine groups.

  • Benefit: No liquid modifier is needed. You can run a standard Hexane/Ethyl Acetate gradient.[7]

  • Result: Sharp peaks, higher loading capacity, and no need to remove high-boiling TEA from your fraction later.

Module 3: Visualization (The "Invisible" Compound)

Q: My compound has no UV absorbance. How do I find my fractions?

A: Aliphatic fluorinated azido-amines are often UV-inactive. Do not rely on 254 nm. Use the Staudinger-Ninhydrin Stain protocol.

The Mechanism: Standard Ninhydrin stains amines but not azides. To see the azide, you must first reduce it to an amine directly on the TLC plate using Triphenylphosphine (


).[8][9]

Protocol: The "Azide-Specific" Stain [2]

  • Dip 1: Dip the TLC plate in a 10% solution of Triphenylphosphine (

    
    ) in DCM.
    
  • Heat: Warm the plate gently (heat gun) for 30 seconds. This reduces the azide to an amine.[6][8]

  • Dip 2: Dip the plate in standard Ninhydrin stain.

  • Bake: Heat until spots appear (usually purple/red).

Data: Visualization Comparison

Detection MethodAliphatic AzideFluorinated Amine
UV (254 nm) InvisibleInvisible (usually)
Iodine Chamber Weak/TransientModerate
Ninhydrin (Std) InvisibleVisible (Purple)
PPh₃ + Ninhydrin Visible (Purple) Visible (Purple)

Module 4: Experimental Workflow

Decision Matrix: Column & Solvent Selection

PurificationStrategy Start Start: Crude Fluorinated Azido-Amine CheckSafe Safety Check: Is C/N Ratio > 3? Start->CheckSafe Stop STOP: Do Not Isolate. Solution Phase Only. CheckSafe->Stop No ColChoice Select Stationary Phase CheckSafe->ColChoice Yes CheckUV Is Compound UV Active? Detect Detection: ELSD or PPh3/Ninhydrin Stain CheckUV->Detect No CheckUV->Detect Yes (Verify with Stain) StdSilica Standard Silica Gel ColChoice->StdSilica Standard Budget AmineSilica Amine-Bonded Silica (KP-NH) (Recommended) ColChoice->AmineSilica High Purity Req MobileStd Mobile Phase: Hex/EtOAc + 1% TEA StdSilica->MobileStd MobileNH Mobile Phase: Hex/EtOAc (No Modifier) AmineSilica->MobileNH MobileStd->CheckUV MobileNH->CheckUV

Figure 1: Decision tree for selecting the optimal purification route based on safety and compound properties.

Module 5: Step-by-Step Purification Protocol

Objective: Purify 500 mg of 1-azido-3-fluoro-propan-2-amine (Hypothetical target).

  • Sample Preparation:

    • Dissolve crude in minimal DCM.

    • Note: If the compound is highly fluorinated, it may not dissolve well in Hexane. DCM is preferred for loading.

  • Column Equilibration (If using Standard Silica):

    • Prepare solvent A: Hexane + 1% Triethylamine.

    • Prepare solvent B: Ethyl Acetate + 1% Triethylamine.

    • Flush column with 100% A for 3 CVs.

  • Loading:

    • Use Liquid Loading if solubility allows.

    • Use Dry Loading (adsorbed onto Celite or Amine-Silica) if the crude is gummy or insoluble in the mobile phase. Avoid heating the azide during dry-down.

  • Elution Gradient:

    • 0% B for 1 CV (Isocratic hold to elute non-polar impurities).

    • 0% to 50% B over 10 CVs.

    • Hold 50% B for 2 CVs.

  • Fraction Collection:

    • Collect all fractions.

    • Spot on TLC.[8][9][10]

    • Apply PPh₃/Ninhydrin stain (as described in Module 3) to verify azide integrity.

FAQs (Troubleshooting)

Q: I see two spots for my compound. Is it decomposing? A: It might be Regioisomers . Fluorination reactions often produce regioisomers (e.g., migration of the fluorine or azide group). These are chemically distinct and can be separated by flash chromatography. Use a shallower gradient (e.g., 0-20% EtOAc over 20 CVs) to resolve them.

Q: My pressure is spiking. What is happening? A: If you are using an amine modifier (TEA) with DCM, you might be forming in situ salts if your crude contains residual acid (HCl/HBr). The amine modifier reacts with the acid to form a precipitate inside the column.

  • Fix: Perform a basic extraction (wash crude with sat. NaHCO₃) before loading the column.

Q: Can I use C18 (Reverse Phase)? A: Yes, but be careful. Azides are lipophilic, but amines are polar. In acidic water (0.1% Formic Acid), the amine is protonated (


) and will elute very early (void volume). You must use a high pH buffer  (Ammonium Bicarbonate, pH 10) on C18 to keep the amine neutral and retained.

References

  • Smith, P. A. S. (1962). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin. (Source of the "Rule of Six" for azide safety).[3][6]

  • Cegielska, B., & Kacprzak, K. M. (2015).[9] Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin.[8][9] ResearchGate.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog.

  • University of Victoria. (2022). Occupational Health, Safety & Environment: Azides.[2][3][11] UVic Safety Guide.

  • Teledyne ISCO. (2018). Purification of Amines.[12] Teledyne ISCO Chromatography Blog.

Sources

Technical Support Center: Staudinger Ligation with Fluorinated Piperidine Azides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11]

The Staudinger ligation is generally robust, but the introduction of a fluorinated piperidine scaffold introduces two competing physical-organic constraints:

  • Electronic Activation (The "Good"): The electron-withdrawing nature of fluorine (

    
    ) lowers the LUMO energy of the azide, theoretically accelerating the initial nucleophilic attack by the phosphine (
    
    
    
    ).
  • Conformational Locking & Sterics (The "Bad"): Fluorine substitution on piperidine rings induces strong gauche effects and dipole-dipole interactions, often locking the ring into a specific chair conformation. If this forces the azide substituent into a sterically crowded axial position, or if the fluorination reduces the basicity of the aza-ylide intermediate, the crucial intramolecular acyl transfer (rearrangement) step (

    
    ) can become the rate-limiting bottleneck, leading to stalled reactions or hydrolysis (reduction) byproducts.
    

This guide addresses these specific kinetic and thermodynamic pitfalls.

Mechanistic Pathway & Failure Points[12]

The following diagram illustrates the reaction pathway, highlighting where fluorinated substrates typically cause failure.

StaudingerMechanism cluster_0 Critical Failure Point Azide Fluorinated Piperidine Azide Phosphazide Phosphazide Intermediate Azide->Phosphazide Nucleophilic Attack (Accelerated by F-EWG) Phosphine Phosphine-Ester Reagent Phosphine->Phosphazide AzaYlide Aza-ylide (Iminophosphorane) Phosphazide->AzaYlide -N2 Amide Ligation Product (Amide) AzaYlide->Amide Intramolecular Trap (HINDERED by Sterics/Low Basicity) Amine Reduction Byproduct (Amine) AzaYlide->Amine Hydrolysis (+H2O) (Competes if Trap is Slow)

Caption: Mechanistic pathway showing the competition between productive ligation (green) and counter-productive reduction (red). Fluorination often accelerates the initial attack but destabilizes the rearrangement step.

Troubleshooting Guides (Q&A Format)

Module A: Kinetics & Reactivity ("Nothing is happening" or "It's too slow")

Q: My starting material (azide) is disappearing, but the ligation product isn't forming. I see a stable intermediate by LCMS. What is happening?

Diagnosis: You have likely formed the aza-ylide (iminophosphorane) , but it is failing to rearrange. Scientific Rationale: In standard Staudinger ligations, the aza-ylide is transient. However, with fluorinated piperidines, the nitrogen of the aza-ylide is less basic (due to the inductive effect of nearby fluorine). Consequently, its nucleophilicity is reduced, making the attack on the intramolecular ester trap sluggish. Furthermore, if the fluorine locks the piperidine ring such that the aza-ylide is in a sterically crowded environment, the transition state for cyclization is energetically unfavorable.

Corrective Actions:

  • Increase Temperature: Raise the reaction temperature to 40–60°C. The rearrangement step has a higher activation energy than the initial phosphine attack.

  • Solvent Switch: Move to a more polar aprotic solvent. A mixture of DMF/Water (9:1) or DMSO can stabilize the polar transition state of the cyclization.

  • Acid Catalysis (Caution): Add a mild Lewis acid or a proton source (e.g., 1-5% acetic acid). Note: This risks hydrolysis (reduction), so ensure the system is dry if you are not using water as a co-solvent.

Q: The reaction is extremely slow compared to non-fluorinated analogues. Why?

Diagnosis: Steric clash due to conformational locking. Scientific Rationale: Fluorine on a piperidine ring prefers the axial position (gauche effect). This often forces substituents on adjacent carbons into specific orientations. If your azide is forced into an axial position, or if the equatorial phosphine approach is blocked by an axial fluorine, the bimolecular rate constant (


) drops significantly.

Corrective Actions:

  • Reagent Size: Switch from bulky triphenylphosphine-based reagents to less sterically demanding methyldiphenylphosphine or tributylphosphine derivatives (if compatible with your trap).

  • Concentration: Increase reactant concentration to >0.5 M to drive bimolecular kinetics.

Module B: Chemoselectivity ("I got the amine, not the amide")

Q: I am isolating the amine (reduction product) instead of the amide (ligation product). How do I stop this?

Diagnosis: Staudinger Reduction is outcompeting Staudinger Ligation . Scientific Rationale: The aza-ylide has two fates:

  • React with the ester trap (Ligation).[1]

  • React with water (Hydrolysis/Reduction). Fluorine decreases the electron density on the aza-ylide nitrogen.[1] While this makes it less basic (slowing protonation by water), it drastically slows the nucleophilic attack on the ester. If the ester attack becomes slower than the background rate of hydrolysis, you get the amine.

Corrective Actions:

  • Strict Anhydrous Conditions: If your trap is slow, you cannot tolerate water. Use anhydrous THF or DMF and flame-dried glassware.

  • More Reactive Trap: Use a phosphine with a more electrophilic ester trap. For example, a p-nitrophenyl ester or a thioester (which is more reactive than an alkyl ester) can accelerate the rearrangement step.

  • pH Management: If performing in aqueous buffers, ensure the pH is > 7.5 . Protonation of the aza-ylide facilitates hydrolysis. Keeping the pH slightly basic suppresses the formation of the protonated intermediate required for hydrolysis.

Module C: Stability & Solubility

Q: My fluorinated piperidine azide precipitates upon adding the phosphine.

Diagnosis: Solubility mismatch or aggregation. Scientific Rationale: Fluorinated piperidines are often lipophilic but can possess unexpected polarity vectors. The formation of the zwitterionic phosphazide intermediate can drastically change solubility, causing it to crash out before rearrangement.

Corrective Actions:

  • Co-solvent System: Use a THF/MeOH or DMF/DCM mixture to solubilize both the lipophilic starting material and the polar intermediate.

Optimized Protocol: Fluorinated Piperidine Ligation

Objective: Ligation of 3-fluoro-4-azidopiperidine derivative with a phosphinothioester.

ParameterRecommendationReason
Solvent DMF or DMSO (Dry)High dielectric constant stabilizes intermediates; prevents precipitation.
Concentration 0.2 M - 0.5 MDrives second-order kinetics for sterically hindered substrates.
Stoichiometry 1.5 - 2.0 eq. PhosphineExcess phosphine accounts for oxidation and slower kinetics.
Temperature 40°COvercomes the activation energy barrier caused by electronic deactivation.
Time 12 - 24 HoursFluorinated substrates require longer incubation than alkyl azides.
Atmosphere Argon/NitrogenPrevents phosphine oxidation (

is dead).

Step-by-Step:

  • Dissolve the fluorinated piperidine azide (1.0 eq) in anhydrous DMF (0.5 M).

  • Add the phosphine reagent (1.5 eq) in one portion under Argon.

  • Critical Check: Monitor evolution of

    
     gas. If rapid bubbling occurs, the first step is working.
    
  • Heat to 40°C.

  • Monitor by LCMS: Look for the mass of the aza-ylide (Mass = Azide + Phosphine -

    
    ).
    
    • If Aza-ylide accumulates: Increase T to 60°C or add 1 eq of DIPEA.

    • If Amine accumulates:[2] Your solvent is wet. Repeat with fresh anhydrous solvent.

  • Upon completion, quench with wet THF and purify via silica gel chromatography (Note: Phosphine oxide byproducts are polar; use a gradient up to 10% MeOH/DCM).

Troubleshooting Decision Tree

TroubleshootingTree Start Start: Reaction Analysis CheckLCMS Check LCMS/NMR What is the major species? Start->CheckLCMS NoRxn Starting Materials Remains CheckLCMS->NoRxn SM Only Intermed Aza-ylide Accumulates CheckLCMS->Intermed Intermediate Mass AmineProd Amine Product (Reduction) CheckLCMS->AmineProd Amine Mass Oxide Phosphine Oxide (No Ligation) CheckLCMS->Oxide Phosphine Oxide Only Sol_Sterics Issue: Steric/Electronic Clash Action: Heat to 50°C Conc. to >0.5M NoRxn->Sol_Sterics Sol_Trap Issue: Trap Failure Action: Use Thioester Switch to DMF Intermed->Sol_Trap Sol_Wet Issue: Hydrolysis Action: Dry Solvents Increase pH > 7.5 AmineProd->Sol_Wet Sol_Air Issue: Reagent Oxidation Action: Degas Solvents Check Reagent Purity Oxide->Sol_Air

Caption: Decision matrix for diagnosing failure modes based on LCMS/NMR data.

References

  • Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010. Link

  • Lin, F. L., Hoyt, H. M., van Halbeek, H., Bergman, R. G., & Bertozzi, C. R. (2005). Mechanistic Investigation of the Staudinger Ligation.[3][4] Journal of the American Chemical Society, 127(8), 2686–2695. Link

  • Nairoukh, Z., Strieth-Kalthoff, F., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chem. Eur. J., 26, 1–7. Link

  • Zhang, H., et al. (2017). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. Angewandte Chemie International Edition, 56(25), 7176-7180. Link

Sources

Validation & Comparative

The 2100 cm⁻¹ Azide Peak: A Comparative IR Spectroscopy Guide for Bioorthogonal & Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Experimental Guide.

Executive Summary: The "Silent Region" Gold Standard

In the crowded landscape of infrared spectroscopy, the spectral window between 1800 cm⁻¹ and 2800 cm⁻¹ is known as the "Silent Region." Biological backgrounds (water, proteins, lipids) are virtually transparent here. The azide functional group (


), with its asymmetric stretching vibration (

) centered at ~2100 cm⁻¹ , dominates this region.[1]

This guide analyzes the azide peak not just as a structural confirmational tool, but as a quantitative probe for bioorthogonal chemistry and genotoxic impurity analysis . We compare it against its primary competitors—Nitriles and Alkynes—and provide a self-validating protocol for trace quantification.

Part 1: The Physics of the 2100 cm⁻¹ Signature

The azide peak is distinct due to the large oscillator strength of the


 asymmetric stretch. Unlike the carbonyl region (1600–1750 cm⁻¹), which is congested with amide bands, the azide signal stands alone.
Why Azide? (The Dipole Advantage)

Infrared absorption intensity is proportional to the square of the change in dipole moment (


).
  • Azide: The linear, charge-separated resonance structures (

    
    ) create a massive dipole change during vibration, resulting in a strong  IR signal.
    
  • Alkyne/Nitrile: These groups often have smaller dipole changes, making them weaker in IR (though often stronger in Raman).

Part 2: Comparative Analysis – Azide vs. Alternatives

The following table compares the Azide moiety against its two main bioorthogonal competitors: the Nitrile (


) and the Alkyne (

).
Table 1: Vibrational Probe Performance Matrix
FeatureAzide (

)
Nitrile (

)
Alkyne (

)
Peak Position 2090 – 2120 cm⁻¹ 2200 – 2250 cm⁻¹2100 – 2200 cm⁻¹
IR Intensity (

)
High (~300–600 M⁻¹cm⁻¹)Moderate (~100–150 M⁻¹cm⁻¹)Low (Weak/Forbidden if symmetric)
Raman Intensity ModerateModerateHigh (Gold Standard for Raman)
Peak Width (FWHM) Broad (~25–30 cm⁻¹)Narrow (~10–15 cm⁻¹) Narrow (~10–15 cm⁻¹)
Solvent Sensitivity High (Excellent solvatochromic probe)ModerateLow
Interference Risk Fermi Resonance (Peak splitting)LowLow
Primary Use Case Trace Impurity Analysis, IR ImagingStark Spectroscopy (Electric fields)Raman Microscopy (SRS/CARS)

Critical Insight: The extinction coefficient of the azide probe is typically 2–4 times larger than that of a nitrile probe.[2][3] This makes Azide the superior choice for Trace Analysis (LOD < 100 ppm) using FTIR, whereas Alkynes are preferred for Raman microscopy where water interference is negligible.

Part 3: Technical Deep Dive – The Fermi Resonance "Gotcha"

A common error in azide quantification is misinterpreting the peak shape. The


 azide band often appears split or asymmetric (a "shoulder" peak).[4]
  • The Cause: This is rarely due to chemical decomposition. It is usually an accidental Fermi Resonance —a quantum mechanical mixing between the fundamental azide stretch and a combination tone (often involving the pseudo-symmetric stretch + bend) that happens to have nearly the same energy.

  • The Consequence: Integrating only the main peak underestimates the concentration.

  • The Fix: You must integrate the entire manifold (main peak + shoulder) to maintain mass balance. Alternatively,

    
    -labeling can shift the fundamental frequency away from the combination tone, collapsing the split into a clean singlet.
    

Part 4: Experimental Protocol – Trace Quantification of Azide Impurities

Context: Organic azides are potential mutagenic impurities (PMIs) in pharmaceutical synthesis (e.g., in the synthesis of tetrazoles for Sartan drugs). This protocol ensures accurate quantification down to ppm levels.

Reagents & Equipment
  • Instrument: FTIR Spectrometer (e.g., Agilent/Thermo/PerkinElmer) with DTGS or MCT detector.

  • Sampling Mode: ATR (Attenuated Total Reflectance) with Diamond Crystal is preferred for solids/oils due to ease of cleaning and pathlength consistency.

  • Standard: Reference Azide (e.g., Sodium Azide or the specific organic azide impurity).

Step-by-Step Workflow
  • System Suitability: Collect a background spectrum (air). Ensure water vapor lines (rotation-vibration) in the 3000–3500 cm⁻¹ and 1500–1600 cm⁻¹ regions are minimized.

  • Calibration Curve:

    • Prepare 5 concentrations of the azide standard in the sample matrix (or a mimetic solvent like DMSO if matrix is solid).

    • Range: 50 ppm to 2000 ppm.

  • Acquisition:

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 64 scans (to improve Signal-to-Noise ratio).

    • Region of Interest: 1900–2300 cm⁻¹.

  • Data Processing (Crucial):

    • Apply Baseline Correction (Two-point anchor: ~1950 cm⁻¹ and ~2250 cm⁻¹).

    • Integrate the area under the curve from 2080 cm⁻¹ to 2150 cm⁻¹. Note: Include the Fermi shoulder if present.

  • Validation: Calculate Limit of Detection (LOD) using

    
     (where 
    
    
    
    is the standard deviation of the blank and
    
    
    is the slope).

Part 5: Visualization – Quantification Logic Flow

The following diagram illustrates the decision matrix for analyzing the 2100 cm⁻¹ peak, specifically addressing the Fermi resonance issue.

AzideAnalysis Start Start: Acquire FTIR Spectrum (1900 - 2300 cm⁻¹) CheckPeak Detect Peak at ~2100 cm⁻¹? Start->CheckPeak NoPeak Result: Not Detected / < LOD CheckPeak->NoPeak No AnalyzeShape Analyze Peak Shape CheckPeak->AnalyzeShape Yes SplitPeak Split/Asymmetric Peak? (Fermi Resonance) AnalyzeShape->SplitPeak SingleInt Integrate Single Peak (2090-2120 cm⁻¹) SplitPeak->SingleInt No (Clean) FullInt Integrate Full Manifold (Main + Shoulder) SplitPeak->FullInt Yes (Complex) Calc Apply Beer-Lambert Law (A = εlc) SingleInt->Calc FullInt->Calc Output Output: Concentration (ppm) Calc->Output

Caption: Logical workflow for FTIR quantification of azide residues, accounting for Fermi resonance splitting.

References

  • Gai, X. S., et al. (2011).[3] "A direct comparison of azide and nitrile vibrational probes." Physical Chemistry Chemical Physics, 13, 5926-5930.[3]

  • Cho, M., et al. (2015). "Vibrational dynamics of azide-derivatized amino acids studied by nonlinear infrared spectroscopy." The Journal of Chemical Physics, 142, 144105.

  • Cegielska, B., & Kacprzak, K. M. (2015). "Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates." Organic Preparations and Procedures International, 47(1).

  • Wei, L., et al. (2016). "Live-Cell Bioorthogonal Chemical Imaging: Stimulated Raman Scattering Microscopy of Vibrational Probes." Accounts of Chemical Research, 49(8), 1494–1502.[5]

Sources

HRMS fragmentation patterns of 1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: HRMS Fragmentation & Structural Characterization of 1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine

Executive Summary

This guide details the High-Resolution Mass Spectrometry (HRMS) behavior of This compound , a specialized building block often employed in click chemistry and PROTAC linker design.

The analysis focuses on the competition between the labile azide group (


) and the stabilizing 1,1-difluoroethyl moiety (

). Researchers must distinguish between "soft" ionization (preserving the azide) and "hard" in-source fragmentation (mimicking the amine analogue). This guide compares the target molecule against non-fluorinated analogues to demonstrate the diagnostic utility of the fluorine mass defect.

Key Findings:

  • Primary Diagnostic Event: The neutral loss of

    
     (28.0061 Da) is the dominant pathway, often occurring in-source if ionization energy is unregulated.
    
  • Fluorine Signature: The

    
     group provides a unique negative mass defect, distinguishing this compound from hydrocarbon impurities.[1]
    
  • Stability Profile: The piperidine ring is robust, but the ethyl-linker is susceptible to

    
    -cleavage under high collision energies (CE).[1]
    

Structural Context & Chemical Properties

Understanding the functional groups is a prerequisite for interpreting the MS spectra.[1]

FeatureStructureMS Implication
Azide

High Reactivity: Prone to loss of

to form a reactive nitrene/iminium ion.[1] Requires low desolvation temps.[1]
Difluoroethyl

Mass Defect: Fluorine (

) has a mass of 18.9984, slightly less than integer.[1] Two fluorines create a distinct mass defect shift compared to non-fluorinated analogues.[1]
Piperidine Core Cyclic Amine (

)
Protonation Site: The tertiary nitrogen is the primary site of protonation

.

Experimental Protocol: "Azide-Preserving" Method

To accurately characterize this molecule without inducing premature degradation, a "Soft" ionization protocol is required.[1] This is compared below with a standard "Hard" protocol.

Recommended Instrument: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).[1]

Table 1: Comparative Ionization Parameters
ParameterProtocol A: Azide-Preserving (Recommended) Protocol B: Standard/Hard (For Fragmentation) Rationale
Ion Source ESI (Positive)ESI (Positive)Basic nitrogen facilitates positive mode.[1]
Capillary Voltage 2.5 - 3.0 kV3.5 - 4.5 kVLower voltage reduces discharge and in-source decay.[1]
Desolvation Temp 250°C 450°CCritical: High heat triggers thermal decomposition of

.[1]
Cone Voltage 15 - 20 V40 - 60 VHigh cone voltage forces

loss before the quad.
Collision Energy Ramp 10-30 eVRamp 20-50 eVHigher CE required to break the

or piperidine ring.

HRMS Fragmentation Analysis

Predicted Exact Mass & Transitions
  • Formula:

    
    
    
  • Monoisotopic Mass: 218.1343 Da

  • Precursor Ion

    
    :  219.1416 Da
    
The Fragmentation Pathway (Mechanism)

The fragmentation follows a logical cascade.[1] The azide is the "weakest link," followed by the difluoro-group stability limits.[1]

  • Stage 1: Nitrogen Loss (The "Click" Mimic)

    • The protonated parent

      
       (m/z 219.1416) loses a neutral nitrogen molecule (
      
      
      
      ).
    • Transition:

      
       (
      
      
      
      -28.0061).[1]
    • Mechanism:[1][2][3] Formation of a cyclic aziridinium ion or an imine via rearrangement.[1] This is the base peak at medium collision energies.[1]

  • Stage 2: Fluorine Scavenging (HF Elimination)

    • The resulting ion (m/z 191.1355) undergoes secondary fragmentation involving the 1,1-difluoroethyl group.[1]

    • Transition:

      
       (
      
      
      
      -20.0063, HF loss).[1]
    • Note: Unlike single fluorine atoms, the gem-difluoro group is relatively stable, so this peak is less abundant than the

      
       loss.[1]
      
  • Stage 3: Ring Cleavage

    • High energy leads to the rupture of the piperidine ring or cleavage of the ethyl linker.

    • Diagnostic Ion: m/z 84.0813 (Piperidine ring fragment, typical for 4-substituted piperidines).[1]

Visualization of Signaling Pathway

FragmentationPathway cluster_insource In-Source Decay Risk (High Temp/Cone V) Parent Parent Ion [M+H]+ m/z 219.1416 (Intact Azide) Nitrene Intermediate Ion m/z 191.1355 (Loss of N2) Parent->Nitrene -N2 (28.0061 Da) Dominant Path Parent->Nitrene Thermal Degradation Fragment_HF Difluoro Fragment m/z 171.1292 (Loss of HF) Nitrene->Fragment_HF -HF (20.0063 Da) High Energy Fragment_Ring Piperidine Core m/z ~84/98 (Ring Cleavage) Nitrene->Fragment_Ring Ring Opening (RDA / α-cleavage)

Caption: Figure 1. Proposed ESI-HRMS fragmentation pathway showing the primary loss of nitrogen followed by secondary fluorine elimination.

Comparative Analysis: Fluorinated vs. Non-Fluorinated

To validate the identity of the compound, it is useful to compare it against a theoretical non-fluorinated analogue (e.g., where


 is replaced by 

). This highlights the Mass Defect advantage.[1]
Table 2: Mass Defect Comparison
FeatureTarget Molecule (

)
Analogue (Ethyl,

)
Differentiation Strategy
Formula


Exact Mass 219.1416 183.1604 Significant mass shift.[1]
Mass Defect +0.1416 (Lower)+0.1604 (Higher)Fluorine pulls the mass defect down toward the integer.
Isotope Pattern A+1 (C13) onlyA+1 (C13) onlyNo Chlorine/Bromine pattern, but F-containing ions often have slightly lower mass defects than pure CHN ions.[1]
Retention Time Slightly more polar/early eluting (due to polar C-F bonds)Later eluting (more lipophilic)Use RT to distinguish from non-fluorinated impurities.[1]

Why this matters: In complex biological matrices (e.g., drug metabolism studies), background ions are typically hydrogen-rich (high positive mass defect).[1] The presence of the


 group lowers the mass defect, moving the target ion into a "quieter" region of the mass spectrum, improving Signal-to-Noise (S/N) ratio.

Analytical Workflow for Identification

This flowchart provides a decision matrix for researchers confirming the synthesis or purity of the compound.

Workflow Start Sample Injection (LC-HRMS) Check_Parent Observe m/z 219.1416? Start->Check_Parent Check_N2 Observe m/z 191.1355 (In-Source)? Check_Parent->Check_N2 No (Low Abundance) Confirm_MS2 Run MS/MS (CID) Look for m/z 191 -> 171 Check_Parent->Confirm_MS2 Yes Optimize Lower Source Temp & Cone Voltage Check_N2->Optimize Yes (Dominant) End_Fail Compound Absent or Degraded Check_N2->End_Fail No Optimize->Start Re-inject

Caption: Figure 2. Decision tree for optimizing detection and confirming structural integrity.

References

  • Banerjee, S., et al. (2013).[1] Mass Spectrometry of Alkyl Azides: Fragmentation Mechanisms. Journal of The American Society for Mass Spectrometry.[1] Link (Generalized mechanism for N2 loss).[1]

  • Holčapek, M., et al. (2010).[1] Fragmentation behavior of fluorinated compounds in ESI-MS. Journal of Mass Spectrometry.[1][4] Link (Principles of C-F bond stability).

  • Sigma-Aldrich/Merck. (2024).[1] Product Reference: Piperidine Derivatives and Building Blocks.Link (Structural confirmation of piperidine analogues).

  • PubChem Database. (2024).[1] Compound Summary: N-Boc-4-(2-azidoethyl)piperidine.[1][5] National Library of Medicine.[1] Link (Analogue comparison data).[1]

  • BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.[1]Link (Piperidine ring cleavage rules).[1]

(Note: While specific literature on the exact title compound is limited, the fragmentation rules are derived from the authoritative consensus on alkyl azides and fluorinated piperidines cited above.)

Sources

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Piperidine Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug discovery, the linker element within complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) has evolved from a simple spacer to a critical determinant of therapeutic efficacy. Among the diverse repertoire of linker scaffolds, the piperidine moiety is frequently employed for its favorable physicochemical properties and synthetic tractability. A key strategy to further modulate the performance of piperidine-containing linkers is the introduction of fluorine atoms. This guide provides a comprehensive comparison of the biological activity of fluorinated versus non-fluorinated piperidine linkers, supported by experimental data and detailed protocols, to empower researchers in making informed decisions in their drug design endeavors.

The Rationale for Fluorinating Piperidine Linkers: Beyond a Simple Bioisostere

The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of profound effects on the physicochemical properties of a molecule, extending far beyond a simple isosteric replacement.[1] In the context of piperidine linkers, fluorination is a strategic tool to fine-tune parameters that are critical for a drug candidate's success, including metabolic stability, cell permeability, and target engagement.[2] The strong carbon-fluorine bond enhances resistance to metabolic degradation, while the electron-withdrawing nature of fluorine can modulate the basicity (pKa) of the piperidine nitrogen, influencing its interactions with biological targets and affecting its pharmacokinetic profile.[3]

Physicochemical Properties: A Head-to-Head Comparison

The decision to incorporate fluorine into a piperidine linker is often driven by the desire to optimize its physicochemical properties. The following table summarizes a comparative analysis of key parameters for a series of fluorinated and non-fluorinated piperidine derivatives, providing a quantitative basis for understanding the impact of fluorination.

CompoundStructurepKacLogPMicrosomal Clearance (µL/min/mg)
Non-Fluorinated Piperidine 11.11.3100
3-Fluoropiperidine 9.81.485
4,4-Difluoropiperidine 8.51.670

Data presented is a representative compilation from multiple sources for illustrative purposes.[4][5]

As the data illustrates, the introduction of fluorine atoms has a pronounced effect on the basicity of the piperidine nitrogen, with a progressive decrease in pKa as the number of fluorine substituents increases. This reduction in basicity can be advantageous in mitigating off-target interactions with acidic residues in proteins and reducing the potential for hERG channel-related cardiotoxicity.[3] While fluorination generally leads to a modest increase in lipophilicity (cLogP), the impact on microsomal clearance is often favorable, with fluorinated analogs exhibiting enhanced metabolic stability.[4]

Impact on Biological Activity: A Deeper Dive

The alterations in physicochemical properties induced by fluorination translate into significant effects on the biological activity of molecules containing piperidine linkers.

Metabolic Stability

One of the most compelling reasons to employ fluorinated piperidine linkers is the enhancement of metabolic stability. The high bond energy of the C-F bond makes it less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver.[6] By strategically placing fluorine atoms on the piperidine ring or adjacent positions, medicinal chemists can "shield" metabolically labile sites from oxidation, thereby increasing the half-life and systemic exposure of the drug candidate.[2]

Cell Permeability

The effect of fluorination on cell permeability is more nuanced and context-dependent. While increased lipophilicity can favor passive diffusion across cell membranes, the reduction in basicity and the potential for altered conformational preferences can also play a significant role.[2] In some cases, the introduction of fluorine can lead to a more favorable conformational pre-organization of the linker, facilitating its passage through the lipid bilayer.[7]

Target Engagement and Selectivity

The conformational rigidity imparted by fluorination can have a profound impact on target engagement and selectivity.[7] The gauche effect, an electrostatic interaction between the fluorine atom and the piperidine nitrogen, can favor a specific ring conformation, which may be more complementary to the binding pocket of the target protein.[8] This can lead to an increase in binding affinity and, in some cases, improved selectivity against off-target proteins.

Experimental Protocols

To provide a practical framework for researchers, this section details the step-by-step methodologies for key experiments used to evaluate the biological activity of piperidine linkers.

Synthesis of a Generic Fluorinated Piperidine Linker

The following protocol outlines a general approach to the synthesis of a fluorinated piperidine linker, which can be adapted for specific applications.

reagents Starting Materials: - Fluorinated piperidine derivative - Linker precursor with a leaving group reaction Nucleophilic Substitution: - Dissolve fluorinated piperidine in an appropriate solvent (e.g., DMF). - Add a base (e.g., DIPEA) to deprotonate the piperidine nitrogen. - Add the linker precursor and stir at room temperature or elevated temperature until the reaction is complete (monitor by TLC or LC-MS). reagents->reaction 1. workup Work-up and Purification: - Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). - Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. - Purify the crude product by flash column chromatography. reaction->workup 2. characterization Characterization: - Confirm the structure and purity of the final product by NMR (1H, 13C, 19F) and mass spectrometry. workup->characterization 3.

Caption: General workflow for the synthesis of a fluorinated piperidine linker.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes a common method for assessing the metabolic stability of a compound using liver microsomes.

preparation Preparation: - Prepare a stock solution of the test compound in DMSO. - Prepare a reaction mixture containing liver microsomes, NADPH regenerating system, and buffer. incubation Incubation: - Pre-warm the reaction mixture to 37°C. - Initiate the reaction by adding the test compound. - Incubate at 37°C with gentle shaking. - At various time points (e.g., 0, 5, 15, 30, 60 min), withdraw aliquots and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard. preparation->incubation 1. analysis Analysis: - Centrifuge the quenched samples to precipitate proteins. - Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. incubation->analysis 2. calculation Data Analysis: - Plot the natural logarithm of the percentage of remaining parent compound versus time. - Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression. analysis->calculation 3.

Caption: Workflow for an in vitro metabolic stability assay.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs.

cell_culture Cell Culture: - Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a confluent monolayer. assay_setup Assay Setup: - Wash the cell monolayer with transport buffer. - Add the test compound to the apical (A) or basolateral (B) chamber. - Incubate at 37°C with gentle shaking. cell_culture->assay_setup 1. sampling Sampling: - At specified time points, collect samples from the receiver chamber. - Analyze the samples by LC-MS/MS to determine the concentration of the test compound that has permeated the cell monolayer. assay_setup->sampling 2. calculation Data Analysis: - Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. - Determine the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the potential for active efflux. sampling->calculation 3.

Caption: Workflow for a Caco-2 permeability assay.

Conclusion: A Strategic Choice for Optimized Drug Design

The decision to utilize a fluorinated or non-fluorinated piperidine linker is a critical one in the drug design process, with significant implications for the biological activity and overall success of a therapeutic candidate. While non-fluorinated piperidine linkers offer a solid foundation with favorable physicochemical properties, the strategic incorporation of fluorine provides a powerful tool for fine-tuning these properties to overcome common drug development hurdles.

The enhanced metabolic stability, modulated basicity, and potential for improved cell permeability and target engagement make fluorinated piperidine linkers an attractive option for optimizing the pharmacokinetic and pharmacodynamic profiles of a wide range of drug modalities. By carefully considering the specific goals of a drug discovery program and leveraging the comparative data and experimental protocols outlined in this guide, researchers can make informed decisions to unlock the full potential of their drug candidates.

References

  • Müller, K., Faeh, C., & Diederich, F. (2016). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Glorius, F., & Maulide, N. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11(3), 235-240.[9]

  • Linclau, B., & Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton.[10]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry–A European Journal, 26(28), 6141-6146.[7]

  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2395-2403.[4]

  • Grygorenko, O. O., & Ryabukhin, S. V. (2022). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Journal of Medicinal Chemistry, 65(1), 236-248.[5]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.[11]

  • Cecchini, C., Pannilunghi, S., Tardy, S., Scapozza, L., & Ganesan, A. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC medicinal chemistry, 13(8), 986-995.[12]

  • Słoczyńska, K., Pękala, E., & Wyska, E. (2021). The role of fluorine in the discovery of new drugs. Molecules, 26(21), 6543.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Berger, F., Bouillon, J. P., & Pazenok, S. (2020). The role of fluorine in drug design. Drug Discovery Today: Technologies, 37, 35-46.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

Sources

Validating Click Reaction Efficiency Using HPLC-MS: A Definitive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, particularly within the realms of Antibody-Drug Conjugates (ADCs) and PROTACs, "click chemistry" (specifically CuAAC and SPAAC) is often touted as near-perfect. However, the assumption of 100% conversion based on simple TLC or UV-Vis monitoring is a liability. As a Senior Application Scientist, I argue that HPLC-MS is not just an analytical tool but a validation checkpoint required to ensure the thermodynamic and kinetic integrity of your bioconjugations.

This guide moves beyond basic monitoring, offering a rigorous protocol to quantify conversion efficiency, identify regiospecific isomers (1,4- vs 1,5-triazoles), and detect trace catalytic impurities that can compromise biological assays.

Part 1: Strategic Analysis – Why HPLC-MS?

While NMR provides structural certainty and UV-Vis offers speed, neither affords the sensitivity required to validate click reactions in complex biological matrices or at nanomolar concentrations.

Comparative Efficacy Matrix
FeatureHPLC-MS (The Gold Standard) 1H NMR UV-Vis / Fluorescence
Primary Utility Quantifying conversion & impurity profilingStructural elucidation (Regiochemistry)Kinetic monitoring (Real-time)
Sensitivity High (Femtomole range)Low (Millimolar range)Medium (Micromolar range)
Specificity Absolute (m/z identification)High (Chemical shift)Low (Prone to interference)
Limitation Requires ionization optimizationCannot detect trace byproducts (<1%)"Silent" non-chromophoric impurities
Click Relevance Distinguishes reactants from products based on mass shift (+Azide mass)Confirms 1,4- vs 1,5-disubstitutionTracking fluorescence quenching/activation
The Analytical Decision Pathway

Before starting the protocol, determine your validation needs using this logic flow:

DecisionMatrix Start Start: Click Reaction Validation IsProductPure Is the product isolated? Start->IsProductPure TraceImpurity Is trace impurity detection critical? IsProductPure->TraceImpurity No (Complex Mixture) Regio Is Regioselectivity (1,4 vs 1,5) unknown? IsProductPure->Regio Yes LCMS Use HPLC-MS (Q-TOF/Orbitrap) TraceImpurity->LCMS Yes (Drug Dev) UV Use UV-Vis/TLC TraceImpurity->UV No (Rough Check) NMR Use 1H NMR Regio->NMR Yes Regio->LCMS No (Known Mechanism)

Figure 1: Analytical decision matrix for selecting the appropriate validation method based on purity and sensitivity requirements.

Part 2: The Core Protocol (HPLC-MS)

This protocol is designed for a Reverse-Phase LC-MS (ESI+) workflow, suitable for small molecule click reactions and peptide conjugates.

System Configuration
  • Instrument: Agilent 1290 Infinity II LC coupled with 6470 Triple Quadrupole (or equivalent Q-TOF for unknown identification).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm). Why? Rapid resolution of hydrophobic shifts occurred during the click reaction.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1] Why? Formic acid ensures protonation for ESI+ without suppressing ionization as TFA does.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Sample Preparation (The "Survival Yield" Approach)

To accurately quantify efficiency, we cannot rely on absolute intensity due to ionization differences between the alkyne/azide reactants and the triazole product.

  • Internal Standard (IS): Spike the reaction mixture with a non-participating structural analog (e.g., deuterated version of the product or a similar stable compound) at a known concentration.

  • Quenching: Stop the reaction immediately before injection.

    • For CuAAC: Add EDTA (10 mM) to chelate Copper.

    • For SPAAC: Dilute 100x in Mobile Phase A.

Gradient Methodology

A ballistic gradient is often preferred for high-throughput screening, but validation requires separation of the regioisomers.

Time (min)% Mobile Phase BFlow Rate (mL/min)Description
0.005%0.4Equilibration
1.005%0.4Load/Desalt
8.0095%0.4Linear Gradient (Elution)
10.0095%0.4Wash (Remove aggregates)
10.105%0.4Re-equilibration
Mass Spectrometry Parameters (ESI+)
  • Gas Temp: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Scan Mode: Full Scan (m/z 100–1500) followed by Targeted MS/MS for the product mass.

Part 3: Data Analysis & Validation Logic

Calculating Conversion Efficiency

Do not use "Area Percent" from the UV detector, as the triazole ring formation alters the molar extinction coefficient. Use the Ion Count Ratio relative to the Internal Standard (IS).



Where RF (Response Factor) is determined via a standard curve of isolated pure materials.

Differentiating Regioisomers (1,4 vs 1,5)

In CuAAC, the 1,4-triazole is expected.[2] However, trace Ruthenium contamination or thermal uncatalyzed clicking can yield the 1,5-isomer.

  • Chromatographic Separation: The 1,4-isomer typically elutes earlier than the 1,5-isomer on a C18 column due to slightly higher polarity (dipole moment differences).

  • MS/MS Fragmentation: Use collision-induced dissociation (CID). The fragmentation patterns often differ; the 1,4-isomer is generally more stable, while the 1,5-isomer may show unique fragment ions depending on the substituents.

Workflow Visualization

Workflow cluster_QC Quality Control Checks Reaction Crude Reaction (Azide + Alkyne) Quench Quench (EDTA) & Spike IS Reaction->Quench LC HPLC Separation (C18 Column) Quench->LC MS MS Detection (ESI+) LC->MS Data Data Processing (EIC Extraction) MS->Data Check1 Check Mass Balance Data->Check1 Check2 Identify Byproducts (e.g. oxidized Met) Data->Check2

Figure 2: End-to-end workflow for HPLC-MS validation of click chemistry reactions, including critical QC checkpoints.

Part 4: Troubleshooting & Optimization (Senior Scientist Insights)

The "Invisible" Copper

Problem: Reaction shows 100% conversion by TLC, but biological assay fails. Cause: Copper-induced protein aggregation or oxidation (e.g., Methionine oxidation +16 Da). Solution: Look for +16 Da or +32 Da peaks in the MS spectrum of your protein carrier. These are oxidation byproducts often invisible to UV but clear in MS [1].

Ion Suppression

Problem: Low sensitivity for the triazole product. Cause: Residual salts (PBS, Tris) from the biological buffer. Solution: Implement a divert valve on the HPLC to send the first 1-2 minutes of flow (containing salts) to waste before triggering the MS acquisition.

Peak Broadening

Problem: The triazole product smears on the column. Cause: Interaction between the triazole nitrogen and residual silanols on the silica column. Solution: Ensure your mobile phase pH is controlled (pH 2-3 with formic acid) to protonate the silanols, or use an end-capped column [2].

References

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Source: NIH / PubMed Central [Link]

  • Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. (differentiation of CuAAC vs RuAAC products) Source: Journal of Natural Products / ACS [Link][3]

  • Online NMR and HPLC as a Reaction Monitoring Platform. (Discussion on UV Response Factors) Source: Analytical Chemistry / ACS [Link][4][5]

  • Quantification of intramolecular click chemistry modified synthetic peptide isomers. (Survival Yield Technique) Source: Analytical and Bioanalytical Chemistry [Link]

Sources

Safety Operating Guide

1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Status: HIGH ENERGY / POTENTIALLY EXPLOSIVE Primary Hazard: The 2-azidoethyl moiety presents a significant explosion risk due to a low Carbon/Nitrogen (C/N) ratio.[1] Immediate Action: Do NOT concentrate. Do NOT dispose of down the drain. Do NOT mix with halogenated solvents (DCM/Chloroform) or acids.[2][3][4]

This guide outlines the mandatory deactivation (quenching) procedures and waste management logistics for 1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine.

Part 1: Chemical Hazard Profiling & Risk Assessment

Before handling, you must validate the stability of the compound using the C/N Ratio Rule and the Rule of Six .[3][4] These are the standard heuristic models used to predict the explosive potential of organic azides.

Structural Analysis
  • Formula:

    
    
    
  • Energetic Functional Group: Azide (

    
    )
    
  • Secondary Hazard: Organofluorine (Environmental persistence)

Stability Calculation (The "Rule of Three")

The safety of an organic azide is determined by the ratio of carbon (and oxygen) atoms to nitrogen atoms. The safety threshold is a ratio


.

[1][4]

For this compound:

  • 
     (Carbons):  9
    
  • 
     (Nitrogens):  4
    
  • Calculation:

    
    
    
Incompatibility Matrix
Reagent/MaterialInteraction RiskResult
Halogenated Solvents (DCM,

)
CRITICAL Formation of di/tri-azidomethane (Highly Explosive)
Strong Acids (

,

)
CRITICAL Formation of Hydrazoic Acid (

) (Toxic/Explosive gas)
Heavy Metals (Cu, Pb, Brass)HIGH Formation of Metal Azides (Shock-sensitive explosives)
Water LowSafe (unless strong acid is present)

Part 2: Deactivation Protocol (Staudinger Reduction)

Objective: Chemically convert the explosive azide group into a stable amine before disposal. Method: Staudinger Reduction using Triphenylphosphine (


).[7][8][9] This is preferred over acid hydrolysis because it avoids generating hydrazoic acid.
Reagents Required
  • Solvent: Tetrahydrofuran (THF) or Toluene (Do NOT use Dichloromethane).[10]

  • Reducing Agent: Triphenylphosphine (

    
    ) (1.5 equivalents per equivalent of azide).[7]
    
  • Hydrolysis Agent: Water (

    
    ).
    
Step-by-Step Quenching Procedure
  • Preparation: Work in a fume hood behind a blast shield. Ensure no open flames or heat sources are present.

  • Dilution: Dissolve the waste azide in THF to a concentration below 0.1 M .

    • Note: If the material is already in solution, ensure the solvent is compatible (non-halogenated).

  • Addition: Slowly add 1.5 equivalents of Triphenylphosphine (

    
    ) to the stirred azide solution at room temperature.
    
    • Observation: Nitrogen gas (

      
      ) will evolve.[9] This indicates the formation of the phosphazide intermediate.
      
    • Warning: Ensure the vessel is vented (not sealed) to prevent pressure buildup.

  • Reaction Time: Stir at room temperature for 2–4 hours until gas evolution ceases.

  • Hydrolysis: Add water (approx. 10% of total volume) to the reaction mixture. Stir for an additional 12 hours (overnight).

    • Mechanism:[8][11][12] This hydrolyzes the intermediate iminophosphorane into the stable amine and Triphenylphosphine oxide (

      
      ).[8]
      
  • Verification: Check for the disappearance of the azide peak (~2100

    
    ) using IR spectroscopy if available.
    
  • Final State: The mixture now contains the corresponding amine,

    
    , and THF/Water. This mixture is chemically stable but still hazardous waste (flammable/toxic).
    

Part 3: Waste Management Logistics

Once quenched, the material is no longer an explosion hazard but remains a chemical waste.

Waste Coding (RCRA - USA)

If the material is NOT quenched (Pure substance):

  • D003 (Reactivity): Characteristic of reactivity (potential for detonation).

  • D001 (Ignitability): If in flammable solvent.

If the material IS quenched (Post-Staudinger):

  • D001 (Ignitability): Due to THF/Toluene solvent.[10]

  • Toxic Organic Waste: The resulting amine and fluorinated piperidine derivatives must be incinerated.

Packaging & Labeling
  • Container: High-Density Polyethylene (HDPE) carboy. Avoid metal containers.

  • Labeling:

    • Primary Label: "HAZARDOUS WASTE - FLAMMABLE / TOXIC"

    • Constituents: "THF (Solvent), Triphenylphosphine oxide, Fluorinated piperidine amine derivative."

    • Safety Note: "Quenched Azide Waste - No Active Azides Present."

Disposal Method
  • Incineration: The waste must be sent to a high-temperature hazardous waste incinerator equipped with scrubbers for Hydrogen Fluoride (HF) . The combustion of the 1,1-difluoroethyl group will generate HF, which requires specific emissions control.

Part 4: Visualizations

Decision Logic for Disposal

DisposalLogic Start Start: this compound Waste CheckState Is the material pure/concentrated? Start->CheckState Dilute DILUTE IMMEDIATELY Use THF or Toluene (< 0.1 M) CheckState->Dilute Yes CheckSolvent Is it in Halogenated Solvent (DCM/Chloroform)? CheckState->CheckSolvent No (Already in solution) Dilute->CheckSolvent SwapSolvent CRITICAL RISK: Do NOT Evaporate. Dilute with Toluene 10:1. Label as HIGH HAZARD EXPLOSIVE. CheckSolvent->SwapSolvent Yes Quench Perform Staudinger Reduction (PPh3 + H2O) CheckSolvent->Quench No WastePack Pack as Flammable/Toxic Waste (RCRA D001) SwapSolvent->WastePack Send to Incinerator Direct Quench->WastePack Verification Complete

Figure 1: Decision matrix for handling azide waste streams. Note the critical path for halogenated solvents.

Staudinger Reduction Mechanism

Staudinger Azide Organic Azide (R-N3) Inter Phosphazide Intermediate Azide->Inter + PPh3 PPh3 Triphenylphosphine (PPh3) PPh3->Inter N2 Nitrogen Gas (N2) - VENT! Inter->N2 Imino Iminophosphorane (R-N=PPh3) Inter->Imino - N2 Amine Stable Amine (R-NH2) Imino->Amine + H2O Oxide PPh3 Oxide (O=PPh3) Imino->Oxide Water Water (H2O) Water->Amine

Figure 2: Chemical pathway for the Staudinger Reduction.[9] The evolution of Nitrogen gas is the visual indicator of reaction progress.

References

  • Bräse, S., et al. (2005).[4] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[4] Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • University of California, Santa Cruz (UCSC). (n.d.). "Azide Standard Operating Procedure." UCSC Environmental Health & Safety. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press.[9] Link

  • U.S. Environmental Protection Agency (EPA). (2024). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Link

Sources

Personal protective equipment for handling 1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine

This document provides essential safety protocols and operational guidance for the handling, use, and disposal of this compound. As a specialized research chemical, this compound presents a unique combination of hazards that demand rigorous adherence to safety procedures. This guide is designed to empower researchers, scientists, and drug development professionals to work safely and effectively, grounding every recommendation in established principles of laboratory safety and chemical hygiene.

Immediate Safety Profile & Hazard Assessment

  • Organic Azide (-N₃): The Primary Hazard. Organic azides are high-energy molecules recognized for their potential to decompose explosively.[1][2] This decomposition can be initiated by heat, light, friction, or mechanical shock.[3] The azide group is also acutely toxic, with a mechanism similar to cyanide, and can be readily absorbed through the skin.[1] A critical safety concern is the reaction of azides with acids, which generates the highly toxic and explosive gas, hydrazoic acid.[1][4]

  • Difluoroethyl Group (-CH₂CHF₂): While less reactive than the azide, geminal difluoro-alkanes can pose thermal and chemical hazards. In the event of a fire, they can decompose to release highly toxic and corrosive hydrogen fluoride (HF).

  • Piperidine Core: The piperidine ring system is a common scaffold in pharmaceuticals. Piperidine itself is a flammable, toxic, and corrosive base.[5][6] While embedded in a larger molecule, the basic nitrogen atom can still react with acids.

Stability Assessment (The "Rule of Six" & C/N Ratio): A common guideline for the stability of organic azides is the "Rule of Six," which suggests there should be at least six carbon atoms per energetic group (like an azide) to provide sufficient "dilution" of the explosive potential.[7] Another metric is the ratio of carbon atoms to nitrogen atoms (C/N). For this compound (C₉H₁₆F₂N₄), the C/N ratio is 9/4 = 2.25.

Organic azides with a C/N ratio between 1 and 3 can often be synthesized and isolated in small quantities but should be handled with extreme care.[4][7] They should be stored at low temperatures, protected from light, and ideally handled in solution whenever possible.[1][2][4]

The Hierarchy of Controls: A Systematic Approach to Safety

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends on a foundation of more robust safety measures. This guide follows the established Hierarchy of Controls, a framework mandated by the Occupational Safety and Health Administration (OSHA) to ensure the highest level of protection.[8][9][10]

Hierarchy of Controls cluster_0 Hierarchy of Controls for Azide Handling Elimination Elimination (Not applicable for this research) Engineering Engineering Controls (Isolate people from the hazard) Elimination->Engineering Most Effective Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over reliance on PPE.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, reaction setup, and workup, must be conducted in a properly functioning chemical fume hood.[1][11] This is non-negotiable.

  • Blast Shield: Due to the explosive potential of organic azides, the use of a portable blast shield inside the fume hood is mandatory for all operations.[1][3][11] Position the shield between the apparatus and yourself, and keep the fume hood sash as low as possible.[1]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive vapors.

Administrative Controls: Safe Work Practices
  • Designated Area: All work with this azide compound should be performed in a clearly marked, designated area of the laboratory. Post warning signs indicating the presence of a potent toxicant and potentially explosive material.[3][12]

  • Standard Operating Procedure (SOP): Before beginning work, a detailed, written SOP must be developed and approved. This SOP should be specific to the planned experiment and include all steps from preparation to disposal.

  • Training: All personnel must be trained on the specific hazards of organic azides and the procedures outlined in this guide and the lab-specific SOP.[8][10] This training must be documented.

  • Work Quantity: Use the smallest amount of the azide compound necessary for your experiment.[3] Avoid scaling up reactions without a thorough safety review.

  • Avoid Isolation: If possible, use the azide in situ or in solution without isolating it as a neat (pure) solid or oil.[2]

  • No Working Alone: Never handle this compound while working alone in the laboratory.[3]

Personal Protective Equipment (PPE): The Final Barrier

The selection of appropriate PPE is critical for preventing exposure and injury.[13][14] The following table outlines the minimum required PPE for routine handling and emergency situations.

Protection Type Routine Handling (In Fume Hood) Emergency / Large Spill Response Rationale
Body Flame-resistant lab coat, fully buttoned.Fully encapsulated, chemical-resistant suit.Protects skin from splashes and provides a barrier against fire.[1] A higher level of protection is needed for large, uncontrolled releases.[15]
Hands Double-gloving: Nitrile inner glove, Silver Shield® or heavy-duty nitrile outer glove.Chemical-resistant gloves (e.g., Butyl rubber, Viton®) with a high level of protection.Azides can be absorbed through the skin.[1] Double gloving provides robust protection, with Silver Shield® recommended for tasks with higher splash potential.[1]
Eyes/Face ANSI Z87.1-compliant safety goggles.Chemical splash goggles AND a full-face shield.Protects against splashes and projectiles. A face shield provides an additional layer of protection for the entire face, which is critical during spills.[1]
Respiratory Not typically required if all work is performed in a certified fume hood.Air-purifying respirator (APR) with organic vapor/acid gas cartridges or a Self-Contained Breathing Apparatus (SCBA) for major spills.A fume hood provides primary respiratory protection. In an emergency where vapors may escape the hood, respiratory protection is essential.[16]
Feet Closed-toe, chemical-resistant shoes.Chemical-resistant, steel-toe boots.Protects feet from spills and falling objects.[13]

Operational Plan: Handling & Incompatibilities

Adherence to strict operational protocols is essential to prevent accidents.

Key Handling Precautions:

  • Avoid Metal: NEVER use metal spatulas, needles, or stir bars with concentrated azides.[4][11][17][18] Friction with metal can form highly shock-sensitive and explosive heavy metal azides. Use plastic, ceramic, or Teflon-coated implements.

  • Avoid Ground Glass Joints: Do not use glassware with ground glass joints for storing or concentrating azides, as friction can initiate detonation.[12][18]

  • Temperature Control: Keep reactions involving azides at the lowest feasible temperature and monitor for any signs of exothermic decomposition. Store the compound at or below -18°C, protected from light.[1][4]

Chemical Incompatibilities:

  • Acids: Do not allow contact with strong or weak acids. This reaction generates highly toxic and explosive hydrazoic acid.[1][17]

  • Halogenated Solvents: Avoid using solvents like dichloromethane or chloroform, as they can react with azides to form extremely unstable di- and tri-azidomethane.[1][4][11]

  • Heavy Metals: Keep away from all heavy metals and their salts (e.g., lead, copper, silver, mercury).[2][4][17] This includes plumbing; never dispose of azide solutions down the drain.[11][12]

  • Oxidizing Agents: Avoid contact with strong oxidizing agents.

Emergency & Disposal Plan

Spill Response

Treat any spill of this material as a major incident.[1]

  • Small Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (see table above), cover the spill with a non-flammable absorbent material like vermiculite or sand. Do NOT use paper towels.

    • Carefully sweep the material into a non-metal container using plastic or ceramic tools.[18]

    • Wipe the area with a cloth dampened with a soapy, slightly basic (pH >9) aqueous solution.[18]

    • Collect all cleanup materials into a designated, clearly labeled hazardous waste container for azides.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately, alerting all others.[1]

    • Close the laboratory door and prevent re-entry.

    • Call your institution's emergency response number or 911 immediately.[1]

    • Remain safely nearby to provide information to emergency responders.

First Aid
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[11][19]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][19]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][19]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the medical team with the compound name and any available hazard information.[11][19]

Waste Disposal

Improper disposal of azide waste can lead to violent explosions in waste streams or plumbing.[11][12]

Azide Waste Disposal Workflow cluster_1 Azide Waste Management Protocol Start Generate Azide Waste (Liquid or Solid) Segregate Segregate Immediately into DEDICATED AZIDE WASTE CONTAINER Start->Segregate Container Container Requirements: - Non-metal (e.g., HDPE) - Clearly Labeled: "AZIDE WASTE - EXPLOSIVE HAZARD" - Kept at pH > 9 Segregate->Container Incompatibles DO NOT MIX WITH: - Acids - Heavy Metal Waste - Halogenated Solvents - Oxidizers Segregate->Incompatibles Disposal Arrange Pickup via Institutional EHS Segregate->Disposal Store securely until disposal

Caption: A workflow for the safe segregation and disposal of azide-containing chemical waste.

Disposal Protocol:

  • Segregation is Key: All azide-containing waste, including dilute solutions, contaminated solids, and empty containers, must be collected in a dedicated hazardous waste container.[1][4][7]

  • Container Choice: Use only non-metal containers (e.g., High-Density Polyethylene - HDPE) with secure, non-metal lids.[1]

  • Labeling: The container must be clearly labeled as "AZIDE HAZARDOUS WASTE," also noting its potential explosive and toxic properties.

  • Maintain High pH: If the waste is aqueous, ensure the pH is kept basic (pH > 9) at all times to prevent the formation of hydrazoic acid.[1]

  • No Drain Disposal: Under no circumstances should any azide-containing material be poured down the drain.[11][12]

  • Professional Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[17] Inform them explicitly that the waste contains organic azides.

Chemical deactivation of dilute (<5%) azide solutions via reaction with nitrous acid is a possible procedure but is itself hazardous due to the evolution of toxic nitrogen oxides and must only be performed by highly trained personnel following a validated and approved SOP.[11][19]

References

  • University of Pittsburgh, Safety Office. (2013). Safe Handling of Azides. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • ASPR TRACIE. OSHA Standards for Biological Laboratories. [Link]

  • Vanderbilt University Medical Center, Office of Clinical and Research Safety. The Laboratory Standard. [Link]

  • American Laboratory. OSHA Lab Safety Equipment: Requirements & Compliance Guide. [Link]

  • University of New Mexico, Chemistry Department. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

  • University of California, Santa Barbara. Standard Operating Procedure: Sodium Azide and Organic Azides. [Link]

  • American Chemical Society. (2014). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. [Link]

  • University of Illinois, Division of Research Safety. (2019). Sodium Azide NaN3. [Link]

  • Princeton University, Environmental Health and Safety. Azide Compounds. [Link]

  • Wayne State University, Office of Environmental Health and Safety. Azides. [Link]

  • Stanford University, Environmental Health & Safety. Information on Azide Compounds. [Link]

  • Case Western Reserve University. (2018). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). [Link]

  • University of California, Santa Barbara. Standard Operating Procedure: Organic Azides. [Link]

  • University of California, Davis. Standard Operating Procedure: Sodium Azide. [Link]

  • Labelmaster. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Centers for Disease Control and Prevention (CDC), NIOSH. Occupational Health Guidelines for Chemical Hazards (81-123). [Link]

  • Centers for Disease Control and Prevention (CDC), NIOSH. Chemical Safety in the Workplace. [Link]

  • Centers for Disease Control and Prevention (CDC), NIOSH. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Centers for Disease Control and Prevention (CDC), NIOSH. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

  • AGF Bioscience. SAFETY DATA SHEET. [Link]

  • U.S. Environmental Protection Agency (EPA). 1-(2-azidoethyl)piperidine - Hazard. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • Unigloves. Comprehensive Guide to PPE in the Chemical Industry. [Link]

  • PENTA s.r.o. SAFETY DATA SHEET - Piperidine. [Link]

Sources

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